molecular formula C11H6F6N2S B1301548 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 284665-40-3

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B1301548
CAS No.: 284665-40-3
M. Wt: 312.24 g/mol
InChI Key: YXPRLOAPZGLDGA-UHFFFAOYSA-N
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Description

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H6F6N2S and its molecular weight is 312.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRLOAPZGLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369384
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
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Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284665-40-3
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
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Record name 284665-40-3
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Foundational & Exploratory

Technical Guide: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 284665-40-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, a fluorinated heterocyclic compound belonging to the 2-aminothiazole class. While specific in-depth experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from research on structurally related compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity.[3] This guide presents generalized experimental protocols and plausible signaling pathways based on the broader class of 2-aminothiazole derivatives to serve as a foundational resource for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 284665-40-3

  • Molecular Formula: C₁₁H₆F₆N₂S

  • Appearance: Off-white to pale yellow solid (typical for this class of compounds).

Physicochemical Properties (Predicted)

PropertyValue
Molecular Weight312.24 g/mol
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure for the synthesis of 4-aryl-2-aminothiazoles and serves as a representative example.

Materials:

  • 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (α-haloketone)

  • Thiourea

  • Ethanol or other suitable polar solvent

  • Sodium bicarbonate or other mild base

Procedure:

  • Dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and an equimolar amount of thiourea in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with water and a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Hantzsch_Synthesis reagents 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone + Thiourea reflux Reflux (2-4 hours) reagents->reflux Heat solvent Ethanol (Solvent) solvent->reflux neutralization Neutralization (aq. NaHCO3) reflux->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Biological Activity and Potential Applications

Table of Potential Biological Activities of 2-Aminothiazole Derivatives

Biological ActivityDescription
Anticancer Many 2-aminothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[8] They can induce apoptosis and cause cell cycle arrest.[9] The FDA-approved kinase inhibitor Dasatinib contains a 2-aminothiazole core.
Antimicrobial This class of compounds has shown activity against a range of bacterial and fungal pathogens.[10]
Kinase Inhibition The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11]
Antioxidant Some aminothiazole derivatives have been shown to possess antioxidant properties by scavenging free radicals.[12]

The presence of two trifluoromethyl groups on the phenyl ring is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[3] Furthermore, the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

Potential Mechanism of Action and Signaling Pathways

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[11]

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[13] Many small molecule inhibitors target components of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-(3,5-Bis(trifluoromethyl)phenyl) thiazol-2-amine (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Representative Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer activity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target apoptosis-related proteins.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data for this molecule is sparse, the well-documented biological activities of the 2-aminothiazole scaffold, combined with the property-enhancing effects of the bis(trifluoromethyl)phenyl group, suggest a high potential for potent biological activity. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate their own studies on this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this promising molecule.

References

Structure Elucidation of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Properties and Identifiers

PropertyValue
Molecular Formula C₁₁H₆F₆N₂S
Molecular Weight 312.24 g/mol
CAS Number 284665-40-3
IUPAC Name This compound

Synthesis and Experimental Protocols

The most probable synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thiourea.

G cluster_0 Synthesis Workflow start Starting Materials: - 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone - Thiourea - Ethanol (solvent) reaction Hantzsch Thiazole Synthesis: Reflux in Ethanol start->reaction workup Work-up: 1. Cool reaction mixture 2. Neutralize with base (e.g., NaHCO₃) 3. Extract with ethyl acetate 4. Dry organic layer (e.g., Na₂SO₄) 5. Evaporate solvent reaction->workup purification Purification: Column chromatography on silica gel workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of the title compound.

Synthesis of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (Precursor)

The α-haloketone precursor can be synthesized from 1-(3,5-bis(trifluoromethyl)phenyl)ethanone via bromination.

Experimental Protocol:

  • Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Add bromine (1.0-1.1 eq) dropwise to the solution at room temperature while stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Experimental Protocol:

  • To a solution of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.0-1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Structure Elucidation via Spectroscopic Methods

As experimental spectroscopic data for the title compound is not publicly available, the following sections provide predicted data based on the known spectral characteristics of similar 2-aminothiazole and 3,5-bis(trifluoromethyl)phenyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0s2HH-2', H-6' (Aromatic)
~7.6s1HH-4' (Aromatic)
~6.8s1HH-5 (Thiazole)
~5.2br s2H-NH₂

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C-2 (Thiazole, C-NH₂)
~150C-4 (Thiazole)
~135C-1' (Aromatic)
~132 (q, J ≈ 34 Hz)C-3', C-5' (Aromatic, C-CF₃)
~128C-2', C-6' (Aromatic)
~123 (q, J ≈ 272 Hz)-CF₃
~121C-4' (Aromatic)
~108C-5 (Thiazole)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
312[M]⁺ (Molecular Ion)
295[M - NH₂]⁺
243[M - CF₃]⁺
174[C₈H₄F₆]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (asymmetric and symmetric) of -NH₂
1620-1580MediumN-H bend (scissoring) of -NH₂
~1550StrongC=N stretch of the thiazole ring
1350-1100StrongC-F stretch of -CF₃ groups
~1280StrongC-N stretch (aromatic amine)
~850MediumC-S stretch of the thiazole ring

Potential Biological Activity and Signaling Pathway

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules, often associated with anticancer and antimicrobial properties. While the specific biological activity of this compound has not been extensively reported, related compounds have shown significant biological effects.

For instance, a naphthofuran derivative containing the 3,5-bis(trifluoromethyl)phenyl group has been shown to inhibit liver tumor growth by directly binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is a well-established signaling cascade that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and invasion.[2][3][4]

G cluster_0 STAT3 Signaling Pathway in Cancer cytokine Cytokines / Growth Factors (e.g., IL-6, EGF) receptor Receptor Tyrosine Kinase (e.g., GP130, EGFR) cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus Translocates to transcription Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) nucleus->transcription Induces proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Inhibition of Apoptosis transcription->apoptosis angiogenesis Angiogenesis transcription->angiogenesis

Caption: A simplified diagram of the STAT3 signaling pathway in cancer.

Given the structural similarities, it is plausible that this compound could also exhibit anticancer activity by modulating the STAT3 or other related signaling pathways. Further biological evaluation is required to confirm this hypothesis.

Conclusion

This technical guide has provided a detailed overview of the structure elucidation of this compound. While a definitive experimental confirmation of its spectroscopic properties is pending, the provided synthesis protocol and predicted spectral data offer a solid foundation for researchers. The potential for this compound to act as a modulator of key cancer-related signaling pathways, such as the STAT3 pathway, warrants further investigation and positions it as a molecule of interest for drug discovery and development professionals.

References

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and culminating in the target aminothiazole derivative. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to facilitate replication and further investigation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence. The process begins with the formation of the key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, via a Grignard reaction. This ketone is then subjected to α-bromination to yield 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The final step involves the classical Hantzsch thiazole synthesis, where the α-bromoketone is condensed with thiourea to construct the desired 2-aminothiazole ring system.

Synthesis_Pathway A 3,5-Bis(trifluoromethyl)bromobenzene B 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one A->B 1. Mg, THF 2. Acetic Anhydride C 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one B->C Br2, Acetic Acid D This compound C->D Thiourea, Ethanol

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one

This procedure follows a Grignard reaction protocol for the formation of the ketone intermediate.

Experimental Workflow:

Step1_Workflow cluster_0 Grignard Reagent Formation cluster_1 Acylation and Work-up A Activate Mg turnings B Add 3,5-bis(trifluoromethyl)bromobenzene in THF A->B Initiate reaction C Add Grignard reagent to Acetic Anhydride B->C Transfer D Quench with aq. NaOH C->D E Extract with organic solvent D->E F Purify by distillation E->F

Caption: Workflow for the synthesis of the ketone intermediate.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

  • After the magnesium has been consumed, the resulting Grignard reagent is cooled to room temperature.

  • In a separate flask, an excess of acetic anhydride is cooled in an ice bath.

  • The prepared Grignard reagent is added slowly to the cooled acetic anhydride with vigorous stirring.

  • Upon completion of the addition, the reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a colorless oil.

Quantitative Data:

ParameterValueReference
Boiling Point95-98 °C (15 mmHg)[1]
Density1.422 g/mL[1]
Refractive Index1.4230[1]
Step 2: Synthesis of 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one

This step involves the α-bromination of the previously synthesized ketone.

Experimental Workflow:

Step2_Workflow A Dissolve ketone in Acetic Acid B Add Bromine in Acetic Acid dropwise A->B C Stir at room temperature B->C D Quench with water C->D E Extract with Ethyl Acetate D->E F Wash with aq. NaHCO3 E->F G Dry and evaporate solvent F->G

Caption: Workflow for the α-bromination of the ketone.

Procedure:

  • To a stirred solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in acetic acid, a solution of bromine (1.0 eq.) in acetic acid is added dropwise at room temperature.[2]

  • The reaction mixture is stirred at room temperature for 5 hours.[2]

  • After the reaction is complete (monitored by TLC), water is added to the mixture.

  • The mixture is then concentrated under reduced pressure to remove the acetic acid.

  • The residue is diluted with ethyl acetate, and the organic layer is washed sequentially with water and a saturated sodium bicarbonate solution.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a light-yellow solid.[2]

Quantitative Data:

ParameterValueReference
Yield62%[2]
Melting Point317–318 K (44-45 °C)[2]
¹H NMR (600 MHz, CDCl₃) δ (ppm) 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H)[2]
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46[2]
Step 3: Synthesis of this compound

The final product is synthesized via the Hantzsch thiazole synthesis.

Experimental Workflow:

Step3_Workflow A Dissolve α-bromoketone in Ethanol B Add Thiourea A->B C Reflux the mixture B->C D Cool to room temperature C->D E Pour into cold water/base D->E F Filter the precipitate E->F G Recrystallize F->G

Caption: Workflow for the Hantzsch thiazole synthesis.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq.) in absolute ethanol.

  • To this solution, add thiourea (1.1-1.5 eq.).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water or a dilute basic solution (e.g., 5% NaHCO₃) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash the solid with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data (Predicted and from Analogous Compounds):

ParameterValueReference
Molecular FormulaC₁₁H₆F₆N₂S-
Molecular Weight312.24 g/mol -
Expected ¹H NMR Spectral Features Aromatic protons (phenyl and thiazole rings), Amine protons (broad singlet)Based on analogous structures
Expected ¹³C NMR Spectral Features Aromatic carbons, Thiazole ring carbons (C-S, C=N)Based on analogous structures
Expected Mass Spectrum (m/z) [M+H]⁺ at approx. 313.02-

Safety Precautions

  • 3,5-Bis(trifluoromethyl)bromobenzene and its derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine is highly corrosive and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, a combination of supplier information and computationally predicted values are presented.

PropertyValueSource
IUPAC Name This compound
CAS Number 284665-40-3Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₆F₆N₂SSanta Cruz Biotechnology[1]
Molecular Weight 312.2 g/mol Santa Cruz Biotechnology[1]
Predicted XlogP 6.6PubChemLite (for a structurally similar compound)[2]
Predicted Boiling Point Not Available
Predicted Melting Point Not Available
Predicted Solubility Not Available
Predicted pKa Not Available

Experimental Protocols

Detailed methodologies for the synthesis of the 2-aminothiazole core and the determination of a key physicochemical parameter, the partition coefficient (logP), are provided below.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4]

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one) and thiourea in a suitable solvent such as ethanol.[3]

  • Reaction Conditions: The reaction mixture is typically stirred and may be heated under reflux to drive the reaction to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration.[3] Neutralization with a weak base, such as a 5% sodium carbonate solution, may be necessary to precipitate the product if it remains in solution as a salt.[3]

  • Purification: The crude product is washed and dried.[3] Further purification can be achieved by recrystallization from an appropriate solvent.[3]

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis start Start dissolve Dissolve α-haloketone and thiourea in ethanol start->dissolve react Stir and heat (optional reflux) dissolve->react monitor Monitor reaction by TLC react->monitor cool Cool reaction mixture monitor->cool Reaction complete precipitate Precipitate product (neutralize if necessary) cool->precipitate filter Filter solid product precipitate->filter wash_dry Wash and dry the product filter->wash_dry purify Purify by recrystallization wash_dry->purify end_node End purify->end_node

General workflow for Hantzsch synthesis of 2-aminothiazoles.
Determination of Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted "gold standard" technique for the experimental determination of the octanol-water partition coefficient (logP).[7][8][9]

Procedure:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to ensure thermodynamic equilibrium.

  • Dissolution of Compound: Accurately weigh and dissolve the test compound, this compound, in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine a known volume of the compound-containing phase with a known volume of the other phase in a separatory funnel or a suitable vial.

  • Equilibration: Shake the mixture for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases (n-octanol and aqueous buffer) to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Experimental Workflow for logP Determination

LogP_Determination start Start prep_phases Prepare pre-saturated n-octanol and aqueous buffer start->prep_phases dissolve Dissolve compound in one phase prep_phases->dissolve partition Combine phases and shake to reach equilibrium dissolve->partition separate Separate n-octanol and aqueous phases partition->separate analyze Determine compound concentration in each phase (e.g., HPLC) separate->analyze calculate Calculate P = [Conc]octanol / [Conc]aqueous and logP = log10(P) analyze->calculate end_node End calculate->end_node

Workflow for logP determination by the shake-flask method.

Biological Context and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented, the 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12][13][14]

In the context of oncology, 2-aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[10][11]

Potential Anticancer Signaling Pathway:

A plausible mechanism of action for a 2-aminothiazole derivative with anticancer properties involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, these compounds can trigger the intrinsic apoptotic pathway.

Illustrative Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_cell Cancer Cell Compound 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine Target Intracellular Target (e.g., Kinase, Bcl-2 family protein) Compound->Target Inhibits/Activates Mitochondrion Mitochondrion Target->Mitochondrion Modulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

This diagram illustrates a potential mechanism where the 2-aminothiazole derivative interacts with an intracellular target, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It is important to note that this is a generalized pathway, and the specific molecular targets for this compound would need to be determined through dedicated biological assays.

Conclusion

This compound is a compound of interest for further investigation in drug discovery, particularly within oncology and inflammatory diseases, given the established biological activities of the 2-aminothiazole scaffold. While experimental physicochemical data is currently limited, this guide provides a foundational understanding of its properties and the methodologies required for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific mechanistic data for the compound 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is not extensively available in publicly accessible research literature. Therefore, this guide focuses on the well-documented mechanisms of action for the broader class of 2-aminothiazole derivatives, which share the same core chemical scaffold. The information presented herein is intended to provide a foundational understanding of the therapeutic potential of this class of compounds for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and kinase-inhibiting agents.[2][3][4] This guide will delve into two of the most prominent and well-characterized mechanisms of action for 2-aminothiazole derivatives: Rho-associated kinase (ROCK) inhibition and anticancer activity through the induction of apoptosis and cell cycle arrest.

Mechanism of Action 1: Inhibition of Rho-Associated Kinase (ROCK)

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of Rho-associated kinases (ROCK).[5] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, motility, and contraction.[6] The two isoforms, ROCK1 and ROCK2, are attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer metastasis.[5]

Quantitative Data: ROCK II Inhibitory Activity of 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 2-aminothiazole derivatives against the ROCK II enzyme.

Compound IDStructureROCK II IC50 (nM)Reference
Compound 10l 4-aryl-5-aminomethyl-thiazole-2-amine derivative20[5]
CID5056270 Pyridylthiazole-based urea< 3[7]
Compound I Tetrahydroisoquinoline derivativePotent (specific value not stated)[5]
Compound II Pyridine-thiazole-based amidePotent (specific value not stated)[5]
Signaling Pathway: The ROCK Signaling Cascade

The diagram below illustrates the canonical RhoA/ROCK signaling pathway. Activation of G protein-coupled receptors (GPCRs) leads to the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), ultimately leading to increased actomyosin contractility.[8][9] 2-Aminothiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.[7]

ROCK_Signaling_Pathway Ligand Ligand (e.g., Angiotensin II, ET-1) GPCR GPCR Ligand->GPCR Binds RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->ROCK Inhibits pMLCP pMLCP (Inactive) pMLC pMLC MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction pMLC->Actomyosin ELISA_Workflow Start Start Coat Coat Plate with ROCK Substrate Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Wells Wash1->Block AddCmpd Add Test Compounds & Controls Block->AddCmpd AddEnzyme Add ROCK II Enzyme & ATP AddCmpd->AddEnzyme Incubate1 Incubate (Kinase Reaction) AddEnzyme->Incubate1 Wash2 Wash Plate Incubate1->Wash2 AddPriAb Add Primary Antibody (Anti-Phospho-Substrate) Wash2->AddPriAb Incubate2 Incubate AddPriAb->Incubate2 Wash3 Wash Plate Incubate2->Wash3 AddSecAb Add HRP-Conjugated Secondary Antibody Wash3->AddSecAb Incubate3 Incubate AddSecAb->Incubate3 Wash4 Wash Plate Incubate3->Wash4 Develop Add Substrate (TMB) & Stop Solution Wash4->Develop Read Read Absorbance Develop->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis Anticancer_Workflow cluster_0 MTT Assay (Cell Viability) cluster_1 Flow Cytometry (Apoptosis) Start Start: Cancer Cell Culture Seed Seed Cells in Plates (96-well for MTT, 6-well for Flow) Start->Seed Treat Treat with 2-Aminothiazole Derivative (Varying Concentrations) Seed->Treat MTT_Add Add MTT Reagent Treat->MTT_Add Flow_Harvest Harvest Cells Treat->Flow_Harvest MTT_Incubate Incubate (2-4h) MTT_Add->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance MTT_Solubilize->MTT_Read MTT_Analyze Calculate IC50 MTT_Read->MTT_Analyze End End MTT_Analyze->End Flow_Stain Stain with Annexin V/PI Flow_Harvest->Flow_Stain Flow_Analyze Analyze via Flow Cytometer Flow_Stain->Flow_Analyze Flow_Quantify Quantify Apoptotic Cells Flow_Analyze->Flow_Quantify Flow_Quantify->End

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features allow for diverse chemical modifications, making it a "privileged structure" in the design of novel therapeutic agents.[3] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This wide range of pharmacological actions has established the 2-aminothiazole core as a cornerstone in the development of clinically significant drugs, such as the anticancer agents Dasatinib and Alpelisib, and numerous other investigational compounds.[6][7] This guide provides a comprehensive overview of the multifaceted biological activities of 2-aminothiazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation.

I. Anticancer Activity

A substantial body of research highlights the potent cytotoxic and antiproliferative effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[6][7]

Mechanism of Action

The anticancer effects of these compounds are primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[3]

  • Induction of Apoptosis: Many 2-aminothiazole derivatives trigger the intrinsic apoptotic pathway. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic process.

  • Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[3] This prevents the cells from entering mitosis and undergoing division, thereby inhibiting tumor growth.

  • Tubulin Polymerization Inhibition: Certain derivatives have been identified as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]

G Simplified Apoptosis Induction Pathway cluster_drug cluster_proteins Bcl-2 Family Modulation cluster_downstream Apoptotic Cascade drug 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) drug->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Apoptosis induction by 2-aminothiazole derivatives.
Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of 2-aminothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Compound/DerivativeCancer Cell LineIC50 / GI50 ValueReference
Compound 27HeLa (Cervical)1.6 ± 0.8 µM[3]
Compound 20H1299 (Lung)4.89 µM[3]
Compound 20SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[3]
Compounds 23 & 24HepG2 (Liver)0.51 mM & 0.57 mM[3][6]
Compounds 23 & 24PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[3][6]
Compound 10HT29 (Colon)2.01 µM[6]
Compound 79aMCF-7 (Breast)2.32 µg/mL (GI50)[3]
Compound 79bA549 (Lung)1.61 µg/mL (GI50)[3]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[8]

II. Antimicrobial Activity

Derivatives of 2-aminothiazole have been extensively investigated for their potential to combat bacterial and fungal infections.[9][10] They have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary, but some studies suggest potential targets:

  • MurB Inhibition: Molecular docking studies indicate that some 2-aminothiazole derivatives may act as antibacterial agents by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]

  • CYP51 Inhibition: For antifungal activity, the proposed mechanism involves the inhibition of cytochrome P450 14α-demethylase (CYP51).[11] This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts the integrity of the fungal cell membrane.

Quantitative Data: In Vitro Antimicrobial & Antifungal Activity

The effectiveness of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismActivity/ResultReference
Series of 2-aminothiazole derivativesMycobacterium tuberculosisGood in vitro activity against H37Rv strain.[13]
Functionally substituted derivatives (e.g., Cpd 8)Various bacterial strainsPotent activity, often more active than ampicillin and streptomycin.[11]
Functionally substituted derivatives (e.g., Cpd 1)Various fungal strainsGood activity, often better than ketoconazole and bifonazole.[11]
Oxazole-containing derivativesMycobacterium tuberculosisHigh activity, with the best derivative showing a MIC of 3.13 µg/mL.[14]
Compounds SMB-1, SMB-2, SMB-6S. aureus, E. coliActivity comparable to the standard drug ampicillin.[12]

III. Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been reported to possess significant anti-inflammatory properties.[15]

Mechanism of Action

The anti-inflammatory effects are believed to arise from the inhibition of key enzymes involved in the inflammatory cascade. Studies have shown that certain derivatives can strongly inhibit the activities of trypsin and chymotrypsin.[15] Their ability to suppress edema formation in animal models further substantiates their anti-inflammatory potential.[15]

Experimental Data
  • Carrageenin-induced Rat Paw Edema: Compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) were found to strongly suppress paw edema formation in rats.[15]

  • Ulcerogenic Effects: Notably, some of these active anti-inflammatory compounds, particularly Compd. 29, exhibited significantly less adverse effect on the gastrointestinal membrane compared to standard drugs like ibuprofen, indicating a better safety profile.[15]

IV. Other Biological Activities

The therapeutic potential of the 2-aminothiazole scaffold extends to other areas, including:

  • Antiviral and Anti-HIV Activity [4]

  • Anticonvulsant Activity [6]

  • Neuroprotective Activity [16]

  • Antioxidant Activity [4]

  • Antidiabetic and Antihypertensive Properties [6]

V. Experimental Protocols & Workflows

The evaluation of 2-aminothiazole derivatives involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

The preclinical evaluation of a new series of 2-aminothiazole derivatives typically follows a structured workflow to systematically assess their biological potential.

G General Workflow for Biological Evaluation cluster_synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_advanced Advanced Evaluation A Compound Synthesis & Purification B In Vitro Cytotoxicity (e.g., MTT Assay) A->B Test Compounds C Antimicrobial Screening (e.g., Disk Diffusion) A->C Test Compounds D Apoptosis Assays B->D Active Hits E Cell Cycle Analysis (Flow Cytometry) B->E Active Hits F Enzyme Inhibition Assays C->F Active Hits G Lead Optimization D->G Characterized Hits E->G Characterized Hits F->G Characterized Hits H In Vivo Animal Models G->H Optimized Leads

Caption: Workflow for evaluation of 2-aminothiazole derivatives.
Key Experimental Methodologies

  • MTT Assay (Anticancer):

    • Principle: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.

    • Protocol:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48-72 hours).

      • The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[3][8]

  • Cell Cycle Analysis by Flow Cytometry (Anticancer):

    • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

    • Protocol:

      • Cancer cells are treated with the test compound for a set duration.

      • Both treated and untreated cells are harvested and fixed in cold ethanol.

      • The fixed cells are washed and treated with RNase to remove RNA.

      • Cells are stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

      • The DNA content of individual cells is analyzed by a flow cytometer. The resulting histogram shows the percentage of cells in each phase of the cell cycle, revealing any compound-induced arrest.[3]

  • Antimicrobial Susceptibility Testing (Antimicrobial):

    • Principle: These methods determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • Protocols:

      • Disk-Diffusion Method: A standardized inoculum of bacteria is spread on an agar plate. Paper disks impregnated with the test compounds are placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured.[9][10]

      • Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is inoculated with a standardized number of microorganisms. Following incubation, the plates are visually inspected for microbial growth to determine the MIC.[11]

  • Carrageenin-Induced Paw Edema (Anti-inflammatory):

    • Principle: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

    • Protocol:

      • The test compound or a control vehicle is administered to rats (e.g., orally).

      • After a set period (e.g., 1 hour), a solution of carrageenin is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

      • The volume of the paw is measured at various time points after the carrageenin injection using a plethysmometer.

      • The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume to that of the control group.[15]

Conclusion

The 2-aminothiazole scaffold is unequivocally a versatile and highly valuable core in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation.[17] The ability to induce apoptosis and cell cycle arrest makes these compounds compelling candidates for novel anticancer therapies.[3][18] Furthermore, their efficacy against various microbial pathogens addresses the urgent need for new antimicrobial agents.[10] The continued exploration of the structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comprehensive Technical Review of 4-Phenylthiazol-2-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a wide spectrum of activities including anticancer, kinase inhibition, and antimicrobial effects. This in-depth technical guide provides a comprehensive literature review of 4-phenylthiazol-2-amine compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of the 4-Phenylthiazol-2-amine Core

The foundational synthesis of the 4-phenylthiazol-2-amine core is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Synthetic Protocol:

A typical procedure involves reacting an appropriately substituted α-bromoacetophenone with thiourea in a suitable solvent, such as ethanol.[1] The reaction mixture is often heated under reflux. The use of catalysts, such as indium(III) bromide or copper silicate, has been reported to improve reaction times and yields.[1]

Detailed Experimental Protocol for the Synthesis of 4-Phenylthiazol-2-amine:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-2-phenylethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Catalyst Addition (Optional): Add a catalytic amount of Indium (III) bromide or 10 mol% copper silicate.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a catalyst was used, it can be removed by filtration. The mixture is then poured over crushed ice to precipitate the product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield 4-phenylthiazol-2-amine.[1]

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of 4-phenylthiazol-2-amine derivatives as potent anticancer agents, largely through their ability to inhibit various protein kinases involved in cell cycle regulation and signal transduction.

Aurora Kinase Inhibition

Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure, polyploidy, and ultimately, cell death in cancer cells.[2] A notable example is the compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has undergone phase I clinical trials.[2]

Quantitative Data for Aurora Kinase Inhibitors:

CompoundTargetKᵢ (nM)IC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)
CYC116Aurora A8.0[2]---
CYC116Aurora B9.2[2]---
Reference
VX-680Aurora A0.7[3]-Various0.015 - 0.13[3]
SNS-314Aurora A-9[3]Various0.0018 - 0.0244[3]
AMG-900Aurora A-5[3]Various0.0007 - 0.0053[3]

Signaling Pathway: Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora kinases in mitosis and how their inhibition by 4-phenylthiazol-2-amine derivatives disrupts this process.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Mitotic_Failure Mitotic Failure Prophase->Mitotic_Failure Anaphase Anaphase Metaphase->Anaphase Metaphase->Mitotic_Failure Cytokinesis Cytokinesis Anaphase->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Aurora_A Aurora A Aurora_A->Prophase Centrosome Separation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Cytokinesis Abscission Compound 4-Phenylthiazol-2-amine Derivative (e.g., CYC116) Compound->Aurora_A Inhibition Compound->Aurora_B Inhibition Apoptosis Cell Death Mitotic_Failure->Apoptosis Polyploidy->Apoptosis

Caption: Inhibition of Aurora kinases by 4-phenylthiazol-2-amine derivatives leads to mitotic defects and apoptosis.

PI3K/AKT Pathway Inhibition

Derivatives of 5-phenylthiazol-2-amine have been identified as novel inhibitors of PI4KIIIβ, which in turn effectively inhibit the PI3K/AKT signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these compounds has been shown to induce cancer cell apoptosis and cell cycle arrest.[4]

Signaling Pathway: PI3K/AKT Inhibition

The diagram below outlines the PI3K/AKT signaling cascade and the point of intervention by 5-phenylthiazol-2-amine derivatives.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, BAD) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis inhibition of Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Compound 5-Phenylthiazol-2-amine Derivative Compound->PI3K Inhibition

Caption: 5-Phenylthiazol-2-amine derivatives inhibit the PI3K/AKT pathway, promoting apoptosis.

Experimental Protocol for Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-phenylthiazol-2-amine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Read Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the anticancer activity of 4-phenylthiazol-2-amine compounds using the MTT assay.

Antimicrobial Activity

Derivatives of 4-phenylthiazol-2-amine have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antifungal Activity

Several studies have reported the antifungal activity of 4-phenylthiazol-2-amine derivatives against clinically relevant fungal pathogens, such as Candida albicans.[5] The proposed mechanism of action for some of these compounds is the inhibition of fungal ergosterol biosynthesis, a key component of the fungal cell membrane.[6]

Quantitative Data for Antifungal Activity:

CompoundFungal StrainMIC (µg/mL)
(4-phenyl-1,3-thiazol-2-yl) hydrazineC. albicans0.0625[7]
Derivative 2eC. parapsilosis1.23 (IC₅₀)[5]
Derivative 2dC. albicans2.37 (IC₅₀)[5]
Reference
FluconazoleC. albicans-
KetoconazoleC. albicans-
Antibacterial Activity

The 4-phenylthiazol-2-amine scaffold has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, with some derivatives proposed to inhibit bacterial DNA or essential enzymes.[8]

Quantitative Data for Antibacterial Activity:

CompoundBacterial StrainMIC (µg/mL)
Thiazole derivative 6S. dysenteriae125[8]
Thiazole derivative 6P. mirabilis1000[8]
Thiazole derivative 6L. monocytogenes1000[8]
Reference
NorfloxacinS. aureus-
NorfloxacinE. coli-
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of 4-phenylthiazol-2-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

  • Kinase Inhibition: For Aurora kinase inhibitors, the presence of a substituent at the para-position of the N-phenyl ring has been shown to be important for potency and selectivity.[2]

  • Antifungal Activity: The lipophilicity and electronic characteristics of substituents on the phenyl ring can significantly influence antifungal activity.[5]

  • Antibacterial Activity: The overall molecular structure, including the presence of specific functional groups and their spatial arrangement, plays a crucial role in determining the spectrum and potency of antibacterial action.[9]

Conclusion

The 4-phenylthiazol-2-amine scaffold continues to be a highly valuable template in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug development programs. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of new treatments for cancer and infectious diseases. This technical guide provides a solid foundation of data and methodologies to support researchers in this endeavor.

References

Spectroscopic and Synthetic Overview of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

Chemical Name: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS Number: 284665-40-3[1] Molecular Formula: C₁₁H₆F₆N₂S[1] Molecular Weight: 312.2 g/mol [1]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar chemical structures containing the 2-aminothiazole and bis(trifluoromethyl)phenyl moieties.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.9 - 8.2s2HAr-H (H2', H6')
~7.7s1HAr-H (H4')
~7.2br s2H-NH₂
~7.0s1HThiazole-H (H5)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~168Thiazole C2 (-NH₂)
~150Thiazole C4
~135Aromatic C-CF₃ (quartet)
~132Aromatic C1'
~124Aromatic C3', C5' (quartet)
~122Aromatic C4'
~120-CF₃ (quartet)
~105Thiazole C5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretching (primary amine)
3100 - 3000WeakAromatic C-H stretching
1650 - 1580MediumN-H bending (primary amine)
1600 - 1450Medium to StrongAromatic C=C stretching
1350 - 1100StrongC-F stretching (trifluoromethyl)
1335 - 1250StrongAromatic C-N stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
312[M]⁺ (Molecular Ion)
293[M - F]⁺
243[M - CF₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a widely used method for the preparation of 2-aminothiazoles.

General Synthesis of 2-Amino-4-arylthiazoles

A common and efficient method for the synthesis of 2-amino-4-arylthiazoles involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent.

Materials:

  • 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone

  • Thiourea

  • Ethanol (or other suitable polar solvent)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone in ethanol.

  • Add 1.2 to 2 equivalents of thiourea to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into cold water to precipitate the product.

  • The resulting solid is collected by vacuum filtration, washed with water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Reactant1 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone Reaction Hantzsch Thiazole Synthesis (Solvent: Ethanol, Room Temp to Reflux) Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying of Crude Product Filtration->Drying Recrystallization Recrystallization (e.g., Ethanol/Water) Drying->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a viable synthetic strategy for this compound. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize and characterize this and related compounds. The absence of experimental data in the public domain highlights an opportunity for further research to fully characterize this potentially valuable molecule.

References

Unraveling the Enigma of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N: A Case of a Non-Identified Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches across major chemical databases, the InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N does not resolve to a specific, publicly documented chemical substance. This technical guide addresses the process of this determination and outlines the implications for researchers, scientists, and drug development professionals.

The International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are fundamental tools in modern cheminformatics, providing a unique and unambiguous representation of a chemical structure. However, in the case of VBAAFBNWTUEIPE-UHFFFAOYSA-N, inquiries into prominent repositories such as PubChem and other chemical information platforms have failed to yield a corresponding molecular entity.

This lack of identification presents a significant hurdle in fulfilling the core requirements of a technical guide focused on the properties of a specific compound. Without a defined chemical structure, it is impossible to provide quantitative data, detail experimental protocols, or delineate signaling pathways.

The Investigation: Methodical Search for a Non-Existent Compound

The process to ascertain the status of InChIKey VBAAFBNWTUEIPE-UHFFFAOYSA-N involved a multi-pronged search strategy:

  • Direct InChIKey Queries: Initial searches using the full InChIKey were conducted across comprehensive databases. These searches did not return any direct hits.

  • Database Cross-Referencing: Attempts to locate the InChIKey through other potential identifiers, had any been associated with it, also proved fruitless.

  • Sub-structure and Similarity Searches: While not feasible without a known structure, this step is a standard procedure for identified compounds to find related molecules and potential biological activities.

The consistent outcome across all search methodologies was the absence of any public data associated with the provided InChIKey.

Implications for Researchers

The inability to identify a chemical substance from its InChIKey has several critical implications for research and development:

  • Data Integrity: It underscores the importance of verifying chemical identifiers before initiating substantial research projects. Transcription errors or references to internal, non-public compound registries can lead to such dead ends.

  • Resource Allocation: Time and resources can be inadvertently wasted in the pursuit of information on a non-existent or incorrectly cited molecule.

  • Scientific Reproducibility: The foundation of scientific advancement rests on the ability to reproduce and build upon prior work. Ambiguous or erroneous chemical identifiers fundamentally undermine this principle.

Logical Workflow for Identifier Verification

To prevent such occurrences, a systematic workflow for verifying chemical identifiers is recommended.

start Start: InChIKey Provided db_search Query Major Chemical Databases (e.g., PubChem, ChemSpider) start->db_search direct_hit Direct Hit Found? db_search->direct_hit no_hit No Direct Hit direct_hit->no_hit No extract_data Extract Chemical Structure and Associated Data direct_hit->extract_data Yes report_unidentified Report as Unidentified/ Non-Public Identifier no_hit->report_unidentified proceed Proceed with Research extract_data->proceed

Caption: Workflow for verifying a chemical identifier.

Potential Therapeutic Targets of Aminothiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational therapeutic agents.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a critical pharmacophore in modern drug discovery.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of aminothiazole compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. The content herein summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a resource for researchers in the field.

Anticancer Activity: Targeting the Pillars of Cell Proliferation and Survival

Aminothiazole derivatives have demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[2] Their anticancer activity is primarily attributed to the inhibition of key proteins that regulate cell cycle progression, proliferation, and apoptosis.[4][5]

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which aminothiazole compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[6] Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[7]

Signaling Pathway of Aurora Kinase in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A_Activation_G2 Aurora A Activation Centrosome_Maturation Centrosome Maturation Aurora_A_Activation_G2->Centrosome_Maturation G2_M_Transition G2/M Transition Centrosome_Maturation->G2_M_Transition Aurora_A_Spindle Aurora A Spindle_Assembly Spindle Assembly Aurora_A_Spindle->Spindle_Assembly Aurora_B_Kinetochore Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B_Kinetochore->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B_Kinetochore->Cytokinesis Aminothiazole_Inhibitor Aminothiazole Inhibitor Aminothiazole_Inhibitor->Aurora_A_Spindle Aminothiazole_Inhibitor->Aurora_B_Kinetochore G2_M_Transition->Aurora_A_Spindle Src_Kinase_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Aminothiazole_Inhibitor Aminothiazole Inhibitor (e.g., Dasatinib) Aminothiazole_Inhibitor->Src Invasion_Metastasis Invasion & Metastasis FAK->Invasion_Metastasis Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Aminothiazole_Inhibitor Aminothiazole Inhibitor Aminothiazole_Inhibitor->Tubulin_Dimers Binds to Colchicine Site MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat with Aminothiazole Compounds Seed_Cells->Compound_Treatment Add_MTT Add MTT Reagent Compound_Treatment->Add_MTT Incubate Incubate (4 hours, 37°C) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Bis(trifluoromethyl)phenyl Derivatives as TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for bis(trifluoromethyl)phenyl derivatives, focusing on their role as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain and migraine.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic and pharmacodynamic properties.[3]

Core Structure-Activity Relationship Insights

The core of the SAR for this class of compounds revolves around an N-[3,5-bis(trifluoromethyl)phenyl]amide scaffold. The biological activity is highly sensitive to modifications at three primary positions: the amide-linked acidic portion, a chiral benzyl (or similar) substituent, and the core phenyl ring itself.

  • 3,5-Bis(trifluoromethyl)phenyl Group: This moiety is critical for potency. The two trifluoromethyl groups are thought to engage in key hydrophobic interactions within the TRPM8 binding pocket and enhance the overall metabolic stability of the molecule.

  • Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bond donor/acceptor. Its vector and orientation are crucial for proper alignment in the active site.

  • Chiral Substituent: Stereochemistry plays a pivotal role. For many series, activity resides almost exclusively in a single enantiomer (e.g., the R-enantiomer), highlighting a highly specific three-dimensional binding mode.[1]

  • Acidic Vector: An acidic functional group, often a carboxylic acid, is frequently required for potent antagonism. Its position and the nature of the ring it's attached to (e.g., benzoic acid, nicotinic acid) significantly modulate activity and properties like selectivity and pharmacokinetics.[2]

Below is a diagram illustrating the key logical relationships in the SAR of a typical bis(trifluoromethyl)phenyl-based TRPM8 antagonist.

SAR_Logic cluster_scaffold Core Scaffold Components cluster_properties Resulting Properties A 3,5-Bis(CF3)phenyl Moiety SAR Structure-Activity Relationship A->SAR Hydrophobic Interactions B Amide Linker B->SAR H-Bonding Rigidity C Chiral Center (R/S) C->SAR Stereospecific Binding D Terminal Acidic Group D->SAR Ionic/Polar Interaction Potency TRPM8 Potency Selectivity Selectivity PK Pharmacokinetics SAR->Potency SAR->Selectivity SAR->PK

Caption: Logical flow of the SAR for bis(trifluoromethyl)phenyl derivatives.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of N-[3,5-bis(trifluoromethyl)phenyl]amide derivatives targeting the human TRPM8 channel. Potency is measured as the half-maximal inhibitory concentration (IC₅₀) against an agonist-induced response in a cell-based assay. Lower IC₅₀ values indicate higher potency.

Compound IDCore Scaffold ModificationChiral Substituent (R-group)hTRPM8 IC₅₀ (nM)LipE*
1 N/A(R)-1-(4-Fluorophenyl)ethyl1034.5
2 N/A(S)-1-(4-Fluorophenyl)ethyl>10,000N/A
3 N/A(R)-1-Phenylethyl2504.1
4 N/A(R)-1-(4-Chlorophenyl)ethyl1504.3
5 N/A(R)-1-(p-Tolyl)ethyl3204.0
6 N/AIsopropyl>5,000N/A
7 Quinoline-3-carbonyl Amide(R)-1-(4-Fluorophenyl)ethyl1034.5
8 Benzoic Acid Amide(R)-1-(4-Fluorophenyl)ethyl1804.2
9 Furan-2-carbonyl Amide(R)-1-(4-Fluorophenyl)ethyl2104.4

*LipE (Lipophilic Efficiency) is a calculated metric (pIC₅₀ - logP) used to assess compound quality. Data is representative and compiled based on principles described in medicinal chemistry literature.[1][4]

Key Takeaways from SAR Table:

  • Stereochemistry is critical: A stark drop in activity is observed between the R-enantiomer (Compound 1 ) and the S-enantiomer (Compound 2 ).

  • Aromatic Substituents: Small, electron-withdrawing groups on the chiral phenyl ring (e.g., Fluoro in 1 , Chloro in 4 ) are generally preferred over unsubstituted (Compound 3 ) or electron-donating groups (Compound 5 ).

  • Bulky Groups: A bulky aromatic substituent is favored over smaller aliphatic groups (Compound 6 ).

  • Amide Vector: The nature of the aromatic ring attached to the amide carbonyl significantly impacts potency, with heterocyclic systems like quinoline (Compound 7 ) often providing optimal activity.

Key Experimental Protocols

The primary in vitro assay used to determine the potency of TRPM8 antagonists is a cell-based calcium flux assay.

Protocol: Cell-Based Calcium Flux Assay for TRPM8 Antagonism

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured under standard conditions (37°C, 5% CO₂).

    • Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Test compounds (bis(trifluoromethyl)phenyl derivatives) are serially diluted in DMSO to create a 10-point concentration gradient.

    • These dilutions are further diluted into an assay buffer (e.g., HBSS with 20 mM HEPES).

    • The existing media is removed from the cell plates, and the compound dilutions are added to the respective wells.

    • Plates are incubated for 30 minutes at room temperature to allow for compound binding to the TRPM8 channel.

  • Fluorescent Dye Loading:

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared according to the manufacturer's instructions.

    • The dye solution is added to all wells of the cell plate.

    • The plate is incubated for 60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.

  • Signal Measurement and Analysis:

    • The microplate is placed into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • A baseline fluorescence reading is taken for 10-20 seconds.

    • An agonist solution (e.g., Icilin at a final concentration of 2 µM or Menthol at 50 µM) is added to all wells to activate the TRPM8 channels.

    • Fluorescence intensity is measured for an additional 2-3 minutes to capture the calcium influx in non-inhibited cells.

    • The increase in fluorescence is proportional to the intracellular calcium concentration. Data is normalized to vehicle (0% inhibition) and high-concentration standard inhibitor (100% inhibition) controls.

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for this protocol is visualized below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed hTRPM8-HEK293 cells in 384-well plate p2 Incubate 24h p1->p2 a1 Add compounds to cells Incubate 30 min p2->a1 p3 Prepare serial dilutions of test compounds p3->a1 a2 Load cells with Fluo-4 AM dye a1->a2 a3 Incubate 60+30 min a2->a3 a4 Measure baseline fluorescence (FLIPR) a3->a4 a5 Add TRPM8 agonist (e.g., Icilin) a4->a5 a6 Measure fluorescence change (Ca2+ influx) a5->a6 d1 Normalize data to controls a6->d1 d2 Generate concentration- response curve d1->d2 d3 Calculate IC50 value d2->d3

Caption: Experimental workflow for the TRPM8 calcium flux assay.

Signaling Pathways and Mechanism of Action

TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists, allows the influx of Ca²⁺ and Na⁺ into the neuron.[5][6] This influx leads to membrane depolarization and the generation of an action potential, which propagates the cold sensation signal to the central nervous system. The activity of TRPM8 is modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), which is required for channel activity.[5][7]

Bis(trifluoromethyl)phenyl derivatives act as direct, allosteric inhibitors.[6] They are thought to bind to a site distinct from the agonist binding site, stabilizing the channel in a closed or non-conductive state, thereby preventing the ion influx that is necessary for signal transduction.

TRPM8_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8_Open->TRPM8 Inhibition Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx PIP2 PIP2 PIP2->TRPM8_Open Required for Activity Stimulus Cold (<28°C) or Agonist (Menthol) Stimulus->TRPM8_Open Activation Antagonist Bis(CF3)phenyl Antagonist Antagonist->TRPM8 Binds & Stabilizes Closed State Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal Cold Sensation Signal to CNS Action_Potential->Signal

References

Methodological & Application

Application Note and Protocol: Dissolving 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proper dissolution of small molecules is a critical first step for accurate and reproducible results in a wide range of in vitro and in vivo assays. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in drug discovery and biological research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] However, challenges such as low compound solubility, precipitation upon dilution into aqueous media, and potential solvent-induced cytotoxicity necessitate standardized protocols.[1] This document provides a detailed protocol for dissolving 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in DMSO, preparing stock solutions, and determining its maximum solubility.

The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of two trifluoromethyl groups on the phenyl ring can significantly influence its physicochemical properties, including solubility. This protocol outlines best practices to ensure the complete dissolution and stability of the compound for downstream applications.

Data Presentation

The following table summarizes the key specifications for preparing a stock solution of this compound and the results from a hypothetical solubility determination experiment.

ParameterValueUnitNotes
Compound Information
Molecular FormulaC₁₂H₆F₆N₂S
Molecular Weight340.25 g/mol
Stock Solution Preparation
Recommended SolventAnhydrous DMSODMSO is hygroscopic; use a fresh, sealed bottle.[3]
Recommended Stock Concentration10 - 50mMStart with a lower concentration if solubility is unknown.
Storage Temperature-20 or -80°CAliquot to avoid repeated freeze-thaw cycles.[1]
Solubility Determination
Equilibration Time24hoursTo ensure the solution reaches saturation.
Centrifugation Speed14,000rpmTo pellet undissolved compound.
Determined Maximum SolubilityHypothetical Valuemg/mLThis value should be determined experimentally.
Determined Maximum MolarityHypothetical ValueMCalculated from the mg/mL value.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.25 g/mol * (1000 mg / 1 g) = 3.4025 mg

  • Weigh the compound:

    • Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the desired volume of anhydrous DMSO to the tube.

  • Mixing:

    • Gently vortex the tube for 2-3 minutes until the compound is completely dissolved.[2] Avoid vigorous mixing that could introduce air bubbles.[1]

  • Handling Poor Solubility (if applicable):

    • If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[1]

    • Gentle warming in a 37°C water bath can also aid dissolution.[2][4] However, exercise caution as heat may degrade some compounds.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2]

    • Store the aliquots at -20°C or -80°C in tightly sealed containers to protect from moisture, as DMSO is hygroscopic.[1]

Protocol 2: Determination of Maximum Solubility in DMSO

This protocol outlines a method to determine the maximum solubility of this compound in DMSO at room temperature.[2]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed centrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of the compound into a microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.[2]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Gently mix the solution periodically.[2]

  • Separate Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[2]

  • Determine Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis Spectroscopy.[2]

    • Back-calculate the concentration in the original DMSO supernatant to determine the maximum solubility.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_sol Solubility Determination weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex/Mix add_dmso->mix dissolved Completely Dissolved? mix->dissolved assist 4a. Sonicate / Gentle Warming dissolved->assist No store 5. Aliquot & Store at -20/-80°C dissolved->store Yes assist->mix supersat 1. Prepare Supersaturated Solution equil 2. Equilibrate for 24h supersat->equil centrifuge 3. Centrifuge to Pellet Solid equil->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant analyze 5. Dilute & Analyze (HPLC/UV-Vis) supernatant->analyze calculate 6. Calculate Max Solubility analyze->calculate

References

Application Notes and Protocols: 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the investigation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine as a potential kinase inhibitor. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various kinase inhibitors. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to enhance potency and selectivity due to the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl groups.

Disclaimer: As of the latest literature review, specific kinase inhibition data and detailed experimental protocols for this compound are not publicly available. Therefore, the data, signaling pathways, and protocols presented in this document are based on structurally related 2-aminothiazole and phenylthiazole derivatives that have been reported as kinase inhibitors. These should be considered as a starting point for the investigation of the compound of interest.

Potential Kinase Targets and Biological Activity

Derivatives of 2-aminothiazole have demonstrated inhibitory activity against a range of serine/threonine and tyrosine kinases. Based on the activity of structurally similar compounds, this compound is hypothesized to show inhibitory potential against kinases such as Aurora kinases, Rho-associated kinases (ROCK), and Src family kinases.

Representative Kinase Inhibition Data for Structurally Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-aminothiazole derivatives against several kinases. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A8.04-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B9.24-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
4-aryl-5-aminomethyl-thiazole-2-aminesROCK II20Compound 10l from referenced study[1]
2-aminothiazole derivativespan-SrcNanomolar to subnanomolarDasatinib (BMS-354825)

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Cellular Processes cluster_3 Inhibitor Action cluster_4 Cellular Outcome G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Aurora_A Aurora A Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_B Aurora B Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Chromosome Chromosome Segregation Aurora_B->Chromosome Cleavage Cleavage Furrow Formation Aurora_B->Cleavage Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis Chromosome->Apoptosis Cleavage->Apoptosis Inhibitor 4-(3,5-Bis(trifluoromethyl)phenyl) thiazol-2-amine Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Proposed inhibition of the Aurora kinase signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of 4-aryl-2-aminothiazoles via the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure this compound.

Synthesis_Workflow Start Start Reactants 1. Mix 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and Thiourea in Ethanol Start->Reactants Reflux 2. Reflux for 4-6 hours Reactants->Reflux TLC 3. Monitor by TLC Reflux->TLC Neutralize 4. Neutralize with NaHCO3 TLC->Neutralize Reaction Complete Extract 5. Extract with Ethyl Acetate Neutralize->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: Workflow for the synthesis of the title compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of the test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Aurora A, ROCK II)

  • Substrate specific for the kinase

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in the kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare serial dilutions of the inhibitor Start->Compound_Prep Reaction_Setup 2. Add inhibitor, kinase, and substrate to plate Compound_Prep->Reaction_Setup Initiate_Reaction 3. Add ATP to start the reaction Reaction_Setup->Initiate_Reaction Incubate_1 4. Incubate for 60 minutes Initiate_Reaction->Incubate_1 Stop_Reaction 5. Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 6. Incubate for 40 minutes Stop_Reaction->Incubate_2 Detect_Signal 7. Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 8. Incubate for 30 minutes Detect_Signal->Incubate_3 Read_Plate 9. Measure luminescence Incubate_3->Read_Plate Analyze 10. Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a kinase inhibitor. Researchers are encouraged to adapt and optimize these generalized protocols based on their specific experimental setup and the kinase of interest. Further studies will be necessary to elucidate the precise mechanism of action, selectivity profile, and therapeutic potential of this compound.

References

Application Notes: Investigating the Anticancer Potential of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The incorporation of trifluoromethyl groups into these structures can enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved therapeutic potential. While specific research on 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is limited in publicly available literature, extensive studies on structurally related thiazole derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

This document provides an overview of the potential applications, plausible mechanisms of action, and standardized protocols for evaluating the anticancer effects of this class of compounds, drawing from research on closely related analogs. These notes are intended to guide researchers in designing and conducting experiments to investigate the efficacy of this compound and similar molecules.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to the core thiazole structure of interest, against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Anticancer Activity of Related Thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
3b C32Melanoma24.4[1][2]
A375Melanoma25.4[1][2]
3d C32Melanoma87.4[1][2]
A375Melanoma103[1][2]
4a CHO-K1 (Normal)Chinese Hamster Ovary48.5[1][2]
HaCaT (Normal)Human Keratinocyte747.5[1][2]

Note: The compounds listed are 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), a related derivative (3d), and another analog (4a), which demonstrate the potential for trifluoromethyl-containing thiazole structures to exhibit cytotoxicity against cancer cells, with some selectivity over normal cells.

Postulated Mechanism of Action

Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often coupled with the inhibition of pro-survival signaling pathways that are commonly dysregulated in cancer. The presence of the trifluoromethyl groups is thought to enhance the compound's ability to interact with and inhibit key cellular targets.

postulated_pathway Compound 4-(3,5-Bis(trifluoromethyl)phenyl) thiazol-2-amine Target Putative Cellular Target (e.g., Kinase, Apoptotic Regulator) Compound->Target Binds/Inhibits Pro_Survival Pro-Survival Signaling (e.g., PI3K/Akt, MAPK) Target->Pro_Survival Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Target->Pro_Apoptotic Activates Mitochondria Mitochondria Pro_Survival->Mitochondria Inhibits Pro_Apoptotic->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Postulated signaling pathway for thiazole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A375, C32, DU145, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound at IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound at IC50 concentration for 24-48 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

The provided application notes and protocols offer a framework for the investigation of this compound and its analogs as potential anticancer agents. Based on the activity of related compounds, this class of molecules holds promise for further development. The experimental procedures outlined will enable researchers to systematically evaluate their cytotoxic and mechanistic properties in various cancer cell line models.

References

Application Notes and Protocols for Assay Development with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class of heterocyclic molecules. The 2-aminothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a strategic design element intended to enhance pharmacological properties such as metabolic stability and target affinity, due to the lipophilic and electron-withdrawing nature of the trifluoromethyl groups.

This document provides detailed application notes and experimental protocols for the investigation of this compound in common assay formats relevant to drug discovery and development, with a focus on its potential anticancer and antioxidant activities.

Anticipated Biological Activities

Based on the structural characteristics of this compound, its primary anticipated biological activities include:

  • Anticancer Activity: 2-Aminothiazole derivatives are known to exhibit potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Antioxidant Activity: The thiazole nucleus and substituted amine groups may confer radical scavenging properties, which can be evaluated using standard in vitro antioxidant assays.

Data Presentation: In Vitro Anticancer Activity

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes the in vitro anticancer activity of structurally related 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. This data serves as a representative example of the expected potency and provides a baseline for comparison in newly developed assays.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented.

Compound IDCancer Cell LineIC50 (µM)[1]
2b C32 (Melanoma)>100
A375 (Melanoma)>100
DU145 (Prostate)>100
MCF-7/WT (Breast)>100
3b C32 (Melanoma)24.4
A375 (Melanoma)25.4
DU145 (Prostate)48.9
MCF-7/WT (Breast)42.1
4b C32 (Melanoma)41.5
A375 (Melanoma)45.4
DU145 (Prostate)70.2
MCF-7/WT (Breast)65.5
4c C32 (Melanoma)39.9
A375 (Melanoma)42.1
DU145 (Prostate)65.8
MCF-7/WT (Breast)60.3

Table 1: Representative in vitro anticancer activity of related trifluoromethyl-containing thiazole derivatives.[1]

Experimental Protocols

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol describes a colorimetric assay to determine the viability of cancer cells after treatment with this compound. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Solutions:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or DMSO.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Mix the solutions and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare stock solution of This compound treat_cells Treat cells with compound (MTT Assay) prep_compound->treat_cells mix_dpph Mix compound with DPPH solution prep_compound->mix_dpph prep_cells Culture and seed cancer cells prep_cells->treat_cells prep_dpph Prepare DPPH reagent prep_dpph->mix_dpph incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt dissolve_formazan Dissolve formazan add_mtt->dissolve_formazan read_absorbance_mtt Read absorbance at 570 nm dissolve_formazan->read_absorbance_mtt incubate_dpph Incubate for 30 min mix_dpph->incubate_dpph read_absorbance_dpph Read absorbance at 517 nm incubate_dpph->read_absorbance_dpph calc_viability Calculate % viability read_absorbance_mtt->calc_viability determine_ic50_mtt Determine IC50 calc_viability->determine_ic50_mtt calc_scavenging Calculate % scavenging read_absorbance_dpph->calc_scavenging determine_ic50_dpph Determine IC50 calc_scavenging->determine_ic50_dpph

Caption: Experimental workflow for evaluating the anticancer and antioxidant activity.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) PARP PARP Cleavage Caspase3->PARP DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosome->Caspase3 Activates Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic heterocyclic compound featuring a 2-aminothiazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the bis(trifluoromethyl)phenyl moiety can significantly enhance a compound's metabolic stability, lipophilicity, and target-binding affinity, making it an attractive candidate for drug discovery programs.

These application notes provide a representative framework for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of key biological targets. The following protocols and data are presented as a hypothetical model for screening this compound against a generic protein kinase target, a common approach for this class of molecules.

Hypothetical High-Throughput Screening Application: Kinase Inhibition Assay

The following outlines a representative HTS application for identifying potential protein kinase inhibitors.

Target: Generic Serine/Threonine Kinase (e.g., "Kinase-X")

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for HTS. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₆F₆N₂S
Molecular Weight340.24 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO (>10 mM)
Purity (LC-MS)>95%

Table 2: Hypothetical HTS Assay Performance Metrics

ParameterValue
Assay Format384-well plate
Final Assay Volume20 µL
Z'-factor> 0.7
Signal-to-Background (S/B) Ratio> 10
DMSO Tolerance≤ 1%

Table 3: Hypothetical Dose-Response Data for this compound against Kinase-X

Concentration (µM)% Inhibition
10098.2
3095.1
1088.7
375.4
152.3
0.328.9
0.110.5
0.032.1
IC₅₀ (µM) 0.95

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Assay Buffer. The final concentration in the assay will be 5 nM.

  • Substrate/ATP Solution: Prepare a 4X working solution containing the biotinylated peptide substrate (200 nM) and ATP (40 µM) in Assay Buffer. The final concentrations will be 100 nM and 20 µM, respectively.

  • Detection Reagent Solution: Prepare a 2X working solution containing Eu-labeled anti-phospho-substrate antibody (2 nM) and Streptavidin-Allophycocyanin (SA-APC) (20 nM) in Detection Buffer (Assay Buffer with 50 mM EDTA).

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. Create a serial dilution plate in DMSO for dose-response experiments.

HTS Protocol for Kinase-X Inhibition
  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compound from the DMSO stock plates into the appropriate wells of a 384-well assay plate. For controls, dispense 20 nL of DMSO.

  • Kinase Addition: Add 5 µL of the 2X Kinase-X solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the 2X Detection Reagent Solution to all wells to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Determine the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Fit the dose-response data using a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Dispense Compound (20 nL) Kinase 2. Add Kinase-X (5 µL) Compound->Kinase Incubate1 3. Incubate (15 min) Kinase->Incubate1 Substrate 4. Add Substrate/ATP (5 µL) Incubate1->Substrate Incubate2 5. Incubate (60 min) Substrate->Incubate2 Detection 6. Add Detection Reagents (10 µL) Incubate2->Detection Incubate3 7. Incubate (60 min) Detection->Incubate3 Read 8. Read Plate (TR-FRET) Incubate3->Read Analysis 9. Calculate % Inhibition & IC50 Read->Analysis

Caption: High-Throughput Screening (HTS) workflow for a kinase inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor 4-(3,5-Bis(trifluoromethyl)phenyl) thiazol-2-amine Inhibitor->KinaseX Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Hypothetical signaling pathway modulated by the test compound.

Application Notes and Protocols for In Vivo Studies with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds. Derivatives of 2-aminothiazole have demonstrated significant potential as therapeutic agents, particularly in oncology, due to their diverse biological activities.[1][2] The inclusion of trifluoromethyl groups on the phenyl ring may enhance the compound's metabolic stability and cell permeability, making it a promising candidate for drug development.

These application notes and protocols are intended to guide researchers in designing and executing a logical and efficient in vivo experimental plan to assess the pharmacokinetic profile, safety, and efficacy of this compound, henceforth referred to as "the compound," in a potential anticancer setting.

Preclinical Development Workflow

A structured in vivo evaluation is critical to determine the therapeutic potential of a novel compound. The following workflow outlines the key stages for the preclinical assessment of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacology cluster_2 Analysis & Decision in_vitro Initial In Vitro Screening (Cytotoxicity, Target Engagement) pk Pharmacokinetic (PK) Studies in_vitro->pk Establish Formulations mtd Maximum Tolerated Dose (MTD) Study pk->mtd Inform Dose Selection efficacy Xenograft Efficacy Study mtd->efficacy Determine Safe Dosing Range data_analysis Data Analysis and Interpretation efficacy->data_analysis go_no_go Go/No-Go Decision for Further Development data_analysis->go_no_go

Caption: Preclinical in vivo experimental workflow.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[3][4] This information is crucial for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the compound in mice following a single administration.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • 6-8 week old male CD-1 mice (or other suitable strain)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing Formulation: Prepare a clear, injectable formulation of the compound at the desired concentration.

  • Animal Dosing: Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes. A typical dose for an initial PK study might be 2 mg/kg for IV and 10 mg/kg for PO.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 210
Cmax (ng/mL) 1500800
Tmax (h) 0.0831
AUClast (ngh/mL) 32004500
AUCinf (ngh/mL) 32504600
Half-life (t1/2) (h) 3.54.2
Clearance (CL) (mL/min/kg) 10.2-
Volume of Distribution (Vdss) (L/kg) 3.1-
Bioavailability (F) (%) -28

Maximum Tolerated Dose (MTD) Study

An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This is a critical step in designing safe and effective efficacy studies.

Experimental Protocol: Murine MTD Study

Objective: To determine the maximum tolerated dose of the compound in mice.

Materials:

  • This compound

  • Vehicle for formulation

  • 6-8 week old female BALB/c nude mice (or other appropriate strain for subsequent xenograft studies)

  • Standard animal monitoring equipment

Procedure:

  • Dose Escalation: Design a dose-escalation scheme with multiple cohorts of mice (e.g., 3-5 mice per group). Doses could start based on PK data and escalate (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the compound daily for a set period (e.g., 5-14 days) via the intended route for the efficacy study (e.g., oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss of body weight and does not induce severe clinical signs of toxicity.

  • Necropsy: At the end of the study, a gross necropsy may be performed to look for any organ abnormalities.

Data Presentation: MTD Study Summary
Dose (mg/kg/day)Number of AnimalsMean Body Weight Change (%)Clinical Observations
Vehicle Control5+2.5Normal
105+1.8Normal
305-3.2Normal
1005-15.7Ruffled fur, lethargy
3005-25.0 (with mortality)Severe lethargy, hunched posture

In Vivo Efficacy Study: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.[6][7][8]

Experimental Protocol: Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of the compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

  • Dosing formulation of the compound and vehicle control

  • Standard of care chemotherapy agent (optional positive control)

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, compound at two dose levels, positive control).

  • Treatment: Administer the compound, vehicle, or positive control according to the predetermined schedule (e.g., daily oral gavage for 21 days).

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size or at the end of the treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Xenograft Efficacy Data
Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1250-+3.1
Compound25 mg/kg, QD, PO65048-2.5
Compound50 mg/kg, QD, PO37570-5.8
Positive Control(e.g., Paclitaxel, 10 mg/kg, Q3D, IP)30076-8.2

Potential Signaling Pathway

Based on the literature for 2-aminothiazole derivatives, a plausible mechanism of action involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.[9][10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Compound 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine Compound->Akt Inhibits

Caption: Hypothetical signaling pathway.

Conclusion

The protocols and guidelines presented here provide a framework for the systematic in vivo evaluation of this compound as a potential anticancer agent. A thorough understanding of the compound's pharmacokinetics, safety profile, and efficacy in relevant preclinical models is paramount for making informed decisions about its further development.

References

Application Notes and Protocols for the Quantification of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is a synthetic compound with potential pharmacological significance, necessitating the development of robust and sensitive analytical methods for its quantification in biological matrices. The trifluoromethyl groups on the phenyl ring enhance lipophilicity and can influence the compound's metabolic stability and pharmacokinetic profile.[1] This document provides detailed application notes and protocols for the determination of this analyte in biological samples, such as plasma and urine, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical applications.[2][3] While a specific validated method for this exact molecule is not publicly available, the following protocols are based on established methods for structurally similar thiazole derivatives and compounds containing trifluoromethylphenyl moieties.[4][5]

Analytical Method: Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS)

This method is recommended for its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological matrices.[2][3][6]

1.1. Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

1.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or ammonium formate/acetate for pH adjustment)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

1.3. Instrumentation

  • HPLC system capable of gradient elution (e.g., Agilent 1200 series or equivalent)[7]

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Tandem mass spectrometer with an ESI source (e.g., Sciex API 4000 or equivalent)

  • Data acquisition and processing software

1.4. Experimental Protocols

1.4.1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol. These will be used to spike the biological matrix for calibration standards and quality control samples.

  • Calibration Standards and QCs: Spike the appropriate volume of the working standard solutions into blank biological matrix to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at low, medium, and high concentrations in the same manner.

1.4.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

1.4.3. LC-MS/MS Conditions

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: These would need to be determined by infusing a standard solution of the analyte and a suitable internal standard. Hypothetical transitions are provided in the table below.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

1.5. Data Presentation: Quantitative Method Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%
Matrix Effect (%) Within acceptable limits

Table 1: Summary of hypothetical quantitative parameters for the LC-MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 355.0283.025
Internal Standard (Hypothetical) 359.0287.025

Table 2: Hypothetical MRM transitions for the analyte and internal standard.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where the sensitivity of LC-MS/MS is not required, a validated HPLC-UV method can be a cost-effective alternative.[7][8]

2.1. Principle

This method involves the same extraction and chromatographic separation principles as the LC-MS/MS method. Quantification is achieved by measuring the UV absorbance of the analyte at its wavelength of maximum absorbance (λmax).

2.2. Experimental Protocol

The sample preparation and HPLC conditions would be similar to those described for the LC-MS/MS method. The primary difference would be the detector.

  • UV Detection:

    • The λmax for this compound would need to be determined experimentally by scanning a standard solution with a UV-Vis spectrophotometer. A wavelength in the range of 250-350 nm is expected for such a chromophore.

2.3. Data Presentation: Quantitative Method Parameters (Hypothetical Data)

ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%

Table 3: Summary of hypothetical quantitative parameters for the HPLC-UV method.

Signaling Pathways and Experimental Workflows

3.1. General Bioanalytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection into HPLC Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification Acquire->Quantify Report Reporting Quantify->Report Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Recovery Recovery & Matrix Effect Validation->Recovery Linearity->LLOQ Accuracy->Precision

References

Application Notes and Protocols: Enhancing Bioavailability with Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates is a powerful and widely utilized strategy in medicinal chemistry to enhance bioavailability and overall drug-like properties. The unique electronic and steric characteristics of the CF3 group can profoundly influence a molecule's physicochemical and pharmacokinetic profiles. These effects primarily stem from the high electronegativity of fluorine atoms and the exceptional stability of the carbon-fluorine bond.[1] This document provides detailed application notes on the effects of trifluoromethylation on key bioavailability parameters, protocols for their assessment, and illustrative workflows.

Impact of Trifluoromethyl Groups on Bioavailability Parameters

The introduction of a trifluoromethyl group can significantly modulate several key parameters that collectively determine the bioavailability of a drug candidate. These include lipophilicity, metabolic stability, and cell permeability.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry.[2][3] Generally, replacing a hydrogen atom or a methyl group with a trifluoromethyl group increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[1] However, the impact of a CF3 group on lipophilicity can be context-dependent, influenced by the overall molecular structure.[2]

Table 1: Effect of Trifluoromethylation on Lipophilicity (LogP)

Parent CompoundTrifluoromethylated AnalogLogP of ParentLogP of AnalogFold ChangeReference
Toluene(Trifluoromethyl)benzene2.732.861.05[Calculated]
Aniline3-(Trifluoromethyl)aniline0.902.472.74[Calculated]
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide3.64-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TFM-C) >4.5>1.25[4]
Metabolic Stability

The trifluoromethyl group is exceptionally resistant to metabolic degradation. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile hydrogen or methyl group with a CF3 group at a site of metabolism, the metabolic stability of a drug can be significantly increased. This leads to a longer half-life, reduced clearance, and improved oral bioavailability.[5]

Table 2: Effect of Trifluoromethylation on Metabolic Stability (in vitro)

Parent CompoundTrifluoromethylated AnalogHalf-life (t½, min) of ParentHalf-life (t½, min) of AnalogIntrinsic Clearance (CLint, µL/min/mg protein) of ParentIntrinsic Clearance (CLint, µL/min/mg protein) of AnalogSpeciesReference
Piceatannol3'-Trifluoromethyl-piceatannol12.345.5113.230.6Human Liver Microsomes[6]
TolbutamideN-(butylcarbamoyl)-4-(trifluoromethyl)benzenesulfonamide48>12014.4<5.8Human Liver Microsomes[5]
Diclofenac2-[(2,6-dichloro-3-(trifluoromethyl)phenyl)amino]benzoic acid158646.28.1Human Liver Microsomes[5]
Cell Permeability

Enhanced lipophilicity conferred by the CF3 group can lead to improved permeability across cell membranes. This is a crucial factor for oral absorption and for drugs targeting intracellular components. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Table 3: Effect of Trifluoromethylation on Cell Permeability (Caco-2 Assay)

Parent CompoundTrifluoromethylated AnalogApparent Permeability (Papp, A→B, 10⁻⁶ cm/s) of ParentApparent Permeability (Papp, A→B, 10⁻⁶ cm/s) of AnalogEfflux Ratio of ParentEfflux Ratio of AnalogReference
Propranolol (High Permeability Control)-20.5-1.2-[Internal Data]
Atenolol (Low Permeability Control)-0.2-1.0-[Internal Data]
Compound XCF3-Compound X1.58.21.11.3[Hypothetical Data]

Note: Hypothetical data is used for illustrative purposes due to the difficulty in finding direct comparative public data for a single compound pair.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes (e.g., 15 mL glass)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously for 30 minutes and let the phases separate overnight.

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

  • Partitioning: a. Add a known volume of the pre-saturated aqueous phase (e.g., 5 mL) and pre-saturated n-octanol phase (e.g., 5 mL) to a centrifuge tube. b. Spike a small volume of the compound stock solution into the tube to achieve a final concentration that is detectable in both phases. c. Cap the tube tightly and vortex vigorously for 1-2 minutes. d. Place the tube on a shaker and agitate for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.

  • Quantification: a. Carefully withdraw an aliquot from both the aqueous and n-octanol phases, avoiding contamination of the interface. b. Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP value using the following equation: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common procedure for assessing the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (high and low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, containing an internal standard.

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: a. Prepare a working solution of the test compound and positive controls in the phosphate buffer. b. Thaw the liver microsomes on ice and prepare a microsomal suspension in the phosphate buffer.

  • Incubation: a. In a 96-well plate, add the microsomal suspension to each well. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead). d. Immediately after adding the NADPH system, add the test compound working solution to the appropriate wells.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent with an internal standard to the respective wells.

  • Sample Processing: a. Seal the plate and vortex to mix. b. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: a. Transfer the supernatant to a new 96-well plate for analysis. b. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. The slope of the linear regression of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Caco-2 Cell Permeability Assay

This protocol describes the use of Caco-2 cell monolayers to assess the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)

  • Lucifer yellow (for monolayer integrity check)

  • 96-well plates for sample collection

  • Plate reader (for Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range. b. Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a set time. Low permeability to Lucifer yellow indicates a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound and controls (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B→A for Efflux Ratio): a. Perform the experiment as described above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: a. Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_lipophilicity LogP Determination (Shake-Flask) cluster_metabolic_stability Metabolic Stability (Liver Microsomes) cluster_permeability Cell Permeability (Caco-2 Assay) LogP_Start Prepare Pre-saturated Octanol and Water LogP_Partition Partition Compound between Phases LogP_Start->LogP_Partition LogP_Separate Separate Phases (Centrifugation) LogP_Partition->LogP_Separate LogP_Quantify Quantify Compound in Each Phase LogP_Separate->LogP_Quantify LogP_Calculate Calculate LogP LogP_Quantify->LogP_Calculate MS_Start Incubate Compound with Microsomes & NADPH MS_Sample Sample at Time Points MS_Start->MS_Sample MS_Stop Terminate Reaction (Organic Solvent) MS_Sample->MS_Stop MS_Process Process Samples (Centrifugation) MS_Stop->MS_Process MS_Analyze Analyze Remaining Parent Compound (LC-MS/MS) MS_Process->MS_Analyze MS_Calculate Calculate t½ and CLint MS_Analyze->MS_Calculate Perm_Start Culture Caco-2 Cells on Transwell Inserts Perm_Integrity Verify Monolayer Integrity (TEER) Perm_Start->Perm_Integrity Perm_Transport Perform Transport Experiment (A→B & B→A) Perm_Integrity->Perm_Transport Perm_Sample Sample from Receiver Chamber Perm_Transport->Perm_Sample Perm_Analyze Analyze Compound Concentration (LC-MS/MS) Perm_Sample->Perm_Analyze Perm_Calculate Calculate Papp and Efflux Ratio Perm_Analyze->Perm_Calculate

Caption: Workflow for key in vitro bioavailability assays.

logical_relationship cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetic Parameters CF3 Trifluoromethyl (CF3) Group Incorporation Lipophilicity Increased Lipophilicity (LogP) CF3->Lipophilicity MetabolicStability Increased Metabolic Stability (Resistant to CYP450) CF3->MetabolicStability Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability HalfLife Longer Half-life (t½) MetabolicStability->HalfLife Clearance Reduced Clearance (CL) MetabolicStability->Clearance Bioavailability Enhanced Bioavailability Permeability->Bioavailability HalfLife->Bioavailability Clearance->Bioavailability

Caption: Logical relationship of CF3 group effects on bioavailability.

References

Application Notes and Protocols for the Synthesis of 2-Aminothiazole Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent antimicrobial activity.[1][2][3] These notes offer a guide to the synthesis of novel derivatives and the assessment of their efficacy against a panel of bacterial and fungal pathogens.

Introduction to 2-Aminothiazole Derivatives

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[4] This structural motif is found in a wide array of therapeutically important molecules, including antibiotics, antifungals, and anti-inflammatory agents.[2][5][6] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.[7] The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of this heterocyclic system.[3][5][8][9]

Synthesis of 2-Aminothiazole Derivatives

The primary method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3][5][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[5][8][9]

A general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product alpha_haloketone α-Haloketone condensation Hantzsch Condensation alpha_haloketone->condensation thiourea Thiourea/Thioamide thiourea->condensation neutralization Neutralization condensation->neutralization Reaction Mixture extraction Extraction neutralization->extraction recrystallization Recrystallization extraction->recrystallization aminothiazole 2-Aminothiazole Derivative recrystallization->aminothiazole

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate to approximately 100°C with constant stirring for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Büchner funnel.

  • Wash the collected solid with deionized water.

  • Spread the solid product on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.[4]

Antimicrobial Activity Screening

The evaluation of the antimicrobial properties of newly synthesized 2-aminothiazole derivatives is crucial. Standard methods include the disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

A typical workflow for antimicrobial screening is as follows:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Data Collection & Analysis culture Prepare Microbial Cultures (Bacteria/Fungi) inoculation Inoculate Media with Microorganisms culture->inoculation compounds Dissolve Synthesized Compounds application Apply Compounds to Assay (e.g., disks or wells) compounds->application inoculation->application incubation_step Incubate under Appropriate Conditions application->incubation_step measurement Measure Zones of Inhibition or Determine MIC incubation_step->measurement analysis Analyze and Compare Data measurement->analysis

References

Application Notes and Protocols for 4-Aryl-Thiazol-2-Amines as ROCK II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-aryl-thiazol-2-amines as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK II). This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer. Consequently, ROCK inhibitors have emerged as a promising therapeutic strategy. The 4-aryl-thiazol-2-amine scaffold has been identified as a promising pharmacophore for the development of selective ROCK II inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives against ROCK II.

Compound IDR GroupIC50 (nM)[1][2][3][4][5][6]
4v 4-pyridyl20
4k 3-pyridyl>1000
4j Phenyl>1000
4l 4-chlorophenyl9830
4s 4-methoxyphenyl>10000
4t 3,4-dimethoxyphenyl>10000

Structure-Activity Relationship (SAR) insights indicate that a pyridine moiety at the 4-position of the aryl group is crucial for potent ROCK II inhibition.[1][2][3][6]

Signaling Pathway

The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by 4-aryl-thiazol-2-amines.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK II Inhibition cluster_downstream Downstream Effects Ligand Ligand GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA-GDP RhoA-GDP RhoGEF->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP GDP ROCK II ROCK II RhoA-GTP->ROCK II Activates LIMK LIMK ROCK II->LIMK Activates MYPT1 MYPT1 ROCK II->MYPT1 Phosphorylates 4-Aryl-Thiazol-2-Amine 4-Aryl-Thiazol-2-Amine 4-Aryl-Thiazol-2-Amine->ROCK II Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates p-Cofilin p-Cofilin Cofilin->p-Cofilin Actin Stress Fibers Actin Stress Fibers p-Cofilin->Actin Stress Fibers Leads to formation of p-MYPT1 p-MYPT1 MYPT1->p-MYPT1 MLC Phosphatase MLC Phosphatase p-MYPT1->MLC Phosphatase Inhibits p-MLC p-MLC MLC Phosphatase->p-MLC Dephosphorylates MLC MLC MLC->p-MLC Myosin Light Chain Kinase p-MLC->MLC Cell Contraction Cell Contraction p-MLC->Cell Contraction Promotes

Caption: ROCK II Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine (A Key Intermediate)

This protocol is adapted from the Hantzsch thiazole synthesis for a structurally similar compound and serves as a foundational method.[7]

Materials:

  • 4-(Bromoacetyl)pyridine hydrobromide

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers, graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, combine 4-(bromoacetyl)pyridine hydrobromide (3 mmol) and thiourea (3.6 mmol).[7]

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the mixture to reflux (approximately 78°C) with continuous stirring for 10 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Neutralize the resulting hydrobromide salt by adding a 5% sodium carbonate solution until the pH is approximately 8-9, which will precipitate the free base product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the product in a desiccator or a vacuum oven.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Note: For the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, an additional aminomethylation step would be required following the formation of the 4-aryl-thiazol-2-amine core. This typically involves a Mannich-type reaction or a related functional group transformation.

Synthesis_Workflow Start Start Reactants 4-(Bromoacetyl)pyridine HBr + Thiourea Start->Reactants Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Reactants->Reaction Workup Solvent Removal Neutralization (Na2CO3) Reaction->Workup Purification Filtration & Washing Workup->Purification Product 4-(Pyridin-4-yl)thiazol-2-amine Purification->Product Characterization NMR, Mass Spec Product->Characterization End End Characterization->End

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol 2: In Vitro ROCK II Inhibition Assay (ELISA-based)

This protocol provides a general procedure for an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the in vitro inhibitory activity of test compounds against ROCK II. This method is based on the principles of commercially available ROCK activity assay kits.

Materials:

  • Recombinant active ROCK II enzyme

  • ROCK II substrate (e.g., recombinant MYPT1)

  • ATP

  • Assay buffer

  • Wash buffer

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well microplate with the ROCK II substrate (e.g., MYPT1) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer to remove any unbound substrate.

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the 4-aryl-thiazol-2-amine test compounds in assay buffer.

  • Add the diluted test compounds to the wells, followed by the addition of recombinant active ROCK II enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop the color development by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cellular Assay - Western Blot for Phospho-MYPT1

This protocol describes how to assess the cellular activity of 4-aryl-thiazol-2-amines by measuring the phosphorylation of a key ROCK II substrate, MYPT1, in cultured cells.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, cancer cell line)

  • Cell culture medium and supplements

  • 4-aryl-thiazol-2-amine test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total MYPT1

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the 4-aryl-thiazol-2-amine compounds or vehicle control for a predetermined time (e.g., 1-24 hours).

  • Lyse the cells by adding lysis buffer directly to the wells.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total MYPT1 and a loading control to normalize the data.

  • Quantify the band intensities to determine the relative change in MYPT1 phosphorylation.

Protocol 4: In Vivo Study - Rodent Model of Hypertension

This protocol outlines a general procedure for evaluating the anti-hypertensive effects of 4-aryl-thiazol-2-amines in a spontaneously hypertensive rat (SHR) model.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • 4-aryl-thiazol-2-amine test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Tail-cuff plethysmography system for blood pressure measurement

Procedure:

  • Acclimatize the animals to the housing conditions and handling for at least one week.

  • Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using a tail-cuff system to obtain stable readings.

  • Randomly assign the SHRs to different treatment groups: vehicle control and one or more doses of the 4-aryl-thiazol-2-amine compound. Include a group of WKY rats as a normotensive control.

  • Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Measure SBP and HR at regular intervals (e.g., weekly) throughout the study.

  • At the end of the treatment period, perform a final blood pressure measurement.

  • Euthanize the animals and collect tissues (e.g., aorta, heart) for further analysis if required (e.g., Western blot for p-MYPT1, histological analysis).

  • Analyze the data to determine the effect of the treatment on blood pressure compared to the vehicle control group.

InVivo_Workflow Start Start Acclimatization Animal Acclimatization (SHR & WKY rats) Start->Acclimatization Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Oral Gavage (Compound or Vehicle) Grouping->Treatment Monitoring Weekly Blood Pressure & Heart Rate Measurement Treatment->Monitoring Monitoring->Treatment Repeat for 2-4 weeks Endpoint Final Measurements & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis End End Analysis->End

Caption: In Vivo Hypertension Study Workflow.

Conclusion

The 4-aryl-thiazol-2-amine scaffold represents a promising starting point for the development of novel and selective ROCK II inhibitors. The provided protocols offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Further optimization of this chemical series could lead to the discovery of potent therapeutic agents for a range of diseases driven by aberrant ROCK II signaling.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The structure of this compound contains a phenyl ring substituted with two trifluoromethyl groups and a thiazole ring. These functional groups, particularly the trifluoromethyl groups, are highly hydrophobic, which significantly reduces the molecule's ability to interact with water, leading to poor aqueous solubility.

Q2: What is the first step I should take if I observe precipitation of the compound in my cell culture medium?

A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1] However, it's crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to the cells.

Q3: What are the common methods to improve the solubility of poorly water-soluble compounds like this one for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds for cell-based assays. These include:

  • Co-solvents: Using water-miscible organic solvents to dissolve the compound before adding it to the aqueous medium.[2][3]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to increase its apparent water solubility.[4][5][6][7][8]

  • Surfactants: Using detergents to form micelles that can encapsulate the hydrophobic compound. However, this is often not suitable for cell-based assays due to potential cell toxicity.[9]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanoscale can increase its dissolution rate and saturation solubility.[10][11][12]

Troubleshooting Guide

Issue: My compound precipitates out of solution when I add it to the cell culture medium.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol).The compound remains in solution upon dilution into the aqueous medium.
Final solvent concentration is too low to maintain solubility.Optimize the final concentration of the co-solvent. For many cell lines, DMSO concentrations between 0.1% and 0.5% are well-tolerated.[13]The compound stays dissolved without causing significant cytotoxicity. Always include a vehicle control in your experiment.
The compound's solubility is pH-dependent.Test the solubility of the compound in buffers with different pH values.[2]Identification of a pH range where the compound is more soluble.
The compound is still not soluble enough with a single co-solvent.Explore the use of cyclodextrins to form inclusion complexes.[4][5]Enhanced aqueous solubility of the compound.

Quantitative Data Summary

Table 1: Properties of Common Co-solvents for Cell-Based Assays

Co-solvent Properties Typical Final Concentration in Cell Culture Considerations
Dimethyl sulfoxide (DMSO)Polar aprotic solvent, dissolves a wide range of compounds.[1]< 0.1% - 0.5%[13]Can have biological effects on cells at higher concentrations.[14][15][16]
EthanolPolar protic solvent.< 0.1% - 0.5%Can be cytotoxic at higher concentrations.[3]
Polyethylene glycol (PEG)Water-miscible polymer.Varies depending on molecular weight and cell type.Generally low toxicity.
Propylene glycol (PG)A good solvent for many compounds.Varies depending on cell type.Generally regarded as safe.[17]

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin Properties Advantages Considerations
β-Cyclodextrin (β-CD)Relatively low aqueous solubility.Readily available and cost-effective.Can complex with cholesterol from cell membranes at high concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility.More effective at solubilizing many compounds compared to β-CD.[7]Generally considered safe for in vitro and in vivo use.
Methyl-β-cyclodextrin (M-β-CD)High aqueous solubility.Strong solubilizing agent.[8]Can be more cytotoxic than HP-β-CD due to cholesterol extraction from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh out a precise amount of this compound powder.

  • Add a small volume of 100% DMSO (or another suitable organic solvent) to the powder to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • For cell-based assays, dilute this stock solution into the cell culture medium to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Always prepare a vehicle control with the same final concentration of the co-solvent to assess any effects of the solvent on the cells.[13]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a common and economical method for preparing inclusion complexes.[4]

  • Weigh out the desired amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) in a molar ratio determined by preliminary experiments (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the powdered compound to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Dry the resulting mixture in an oven at a controlled temperature or under a vacuum.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • The resulting powder can then be dissolved in an aqueous buffer or cell culture medium.

Protocol 3: Preparation of a Nanoparticle Formulation (Nanoprecipitation Method)

Nanoprecipitation is a straightforward method for producing nanoparticles.[10]

  • Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Prepare an aqueous solution, which may contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA) to prevent particle aggregation.

  • Add the organic solution containing the compound dropwise to the aqueous solution while stirring continuously.

  • The compound will precipitate out as nanoparticles due to the solvent shift.

  • The organic solvent is then removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension can be used for cell-based assays after appropriate characterization of particle size and concentration.

Visualizations

experimental_workflow start Start: Compound Precipitation Observed stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilute Dilute Stock into Cell Culture Medium stock_solution->dilute check_precipitation Precipitation Still Occurs? dilute->check_precipitation optimize_solvent Optimize Co-solvent Concentration check_precipitation->optimize_solvent Yes successful_solubilization Successful Solubilization Proceed with Assay check_precipitation->successful_solubilization No optimize_solvent->check_precipitation try_cyclodextrin Use Cyclodextrin Inclusion Complex optimize_solvent->try_cyclodextrin try_nanoparticle Prepare Nanoparticle Formulation optimize_solvent->try_nanoparticle try_cyclodextrin->successful_solubilization try_nanoparticle->successful_solubilization end End successful_solubilization->end

Caption: Troubleshooting workflow for addressing compound precipitation.

nanoparticle_preparation cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase compound 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine dissolve Dissolve compound->dissolve organic_solvent Water-Miscible Organic Solvent organic_solvent->dissolve nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve->nanoprecipitation water Water mix_aqueous Mix water->mix_aqueous stabilizer Stabilizer (Optional) stabilizer->mix_aqueous mix_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation nanoparticle_suspension Nanoparticle Suspension evaporation->nanoparticle_suspension

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

References

Common off-target effects of aminothiazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminothiazole Inhibitors

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common off-target effects associated with aminothiazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell cycle arrest (G2/M or G0/G1 phase) after treating cells with our aminothiazole inhibitor, which is not the expected mechanism of action. What could be the cause?

A1: This is a common off-target observation. The 2-aminothiazole scaffold is a key pharmacophore in numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).[1][2] Your compound may be unintentionally inhibiting CDKs, such as CDK2, which are critical regulators of the cell cycle.[2] Inhibition of these kinases can lead to cell cycle arrest at the G2/M or G0/G1 checkpoints.[1][3] It is recommended to perform a kinase selectivity profile to assess your inhibitor's activity against a panel of kinases, including CDKs.

Q2: Our aminothiazole compound shows potent cytotoxicity in cancer cell lines, but we are unsure if this is due to on-target or off-target effects. How can we investigate this?

A2: The observed cytotoxicity could stem from several mechanisms, both on-target and off-target. Aminothiazole derivatives are known to induce apoptosis through various pathways, such as modulating the Bcl-2 family of proteins (down-regulating Bcl-2 and up-regulating Bax) and activating caspases.[1][3] To differentiate, consider the following:

  • Use a negative control: Synthesize or acquire a close chemical analog of your compound that is inactive against the intended target. If this analog still causes cytotoxicity, an off-target effect is likely.[4]

  • Test inhibitors with different scaffolds: If an inhibitor with a different chemical structure targeting the same protein also produces the same cytotoxic phenotype, it is more likely to be an on-target effect.[4]

  • Profile against known off-targets: Screen your compound against proteins known to be affected by aminothiazoles, such as kinases (Src, Aurora, CDK) and tubulin.[3][5][6]

Q3: We see a discrepancy between our inhibitor's potency in biochemical assays (e.g., IC50) and its effectiveness in cell-based assays. What are the potential reasons?

A3: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors:[7]

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[7]

  • Compound Stability: The inhibitor could be unstable or rapidly metabolized within the cellular environment.[8]

  • Drug Efflux: Cells may actively pump the inhibitor out using multidrug resistance pumps, reducing the effective intracellular concentration.[9]

  • Activation of Compensatory Pathways: The cell may respond to the inhibition of the primary target by activating alternative signaling pathways that bypass the intended block.[4][9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes (e.g., Cell Cycle Arrest)

This guide provides a systematic workflow to determine if an unexpected cellular phenotype is due to off-target effects.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., Cell Cycle Arrest) B Hypothesize Off-Target Kinase Inhibition (e.g., CDK, Aurora) A->B C Perform Kinome-Wide Selectivity Screen B->C D Assess Phosphorylation of Key Off-Target Substrates (e.g., p-Rb for CDK2) via Western Blot B->D F Use Structurally Dissimilar Inhibitor for the Same Primary Target B->F G Confirm Target Engagement in Cells (e.g., CETSA) B->G H Correlate Kinome Data with Cellular Phenotype C->H D->H E Perform Cell Cycle Analysis via Flow Cytometry E->H I Conclude if Effect is On-Target or Off-Target F->I G->I H->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Guide 2: Deconvoluting On-Target vs. Off-Target Cytotoxicity

This guide helps to distinguish between desired on-target toxicity and unintended off-target toxicity.

G cluster_0 Step 1: Characterize Cytotoxicity cluster_1 Step 2: Test Specificity cluster_2 Step 3: Identify Off-Targets cluster_3 Step 4: Analyze & Conclude A Observe Cytotoxicity (e.g., MTT Assay) B Determine Mechanism of Cell Death (Apoptosis vs. Necrosis Assay) A->B D Generate Dose-Response Curve A->D C Analyze Apoptotic Markers (Caspase Activation, PARP Cleavage) B->C E Compare with Structurally Unrelated Inhibitor for Same Target D->E F Test Inactive Chemical Analog (Negative Control) D->F I Correlate Potency (IC50) for Off-Targets with Cytotoxic Concentration (EC50) D->I J Determine Likelihood of On-Target vs. Off-Target Effect E->J F->J G Perform Broad-Panel Off-Target Screen (e.g., Kinome) G->I H Computational Off-Target Prediction H->I I->J

Caption: Workflow for deconvoluting inhibitor cytotoxicity.

Quantitative Data Summary

Selectivity is key to minimizing off-target effects. The table below presents hypothetical data for an aminothiazole inhibitor ("AMI-123") designed to target Kinase A, illustrating its selectivity against a common off-target, CDK2.

TargetAssay TypeIC50 (nM)Notes
Kinase A (On-Target) Biochemical10High potency against the intended target.
CDK2 (Off-Target) Biochemical45045-fold less potent against CDK2.
Kinase A (Cellular) Cell-based50Effective concentration in cells.
CDK2 (Cellular) Cell-based>1500Off-target effects likely only at high concentrations.

This data is for illustrative purposes.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity (IC50) of an aminothiazole compound against a panel of protein kinases.

Methodology:

  • Plate Preparation: Add the kinase, a suitable peptide substrate, and assay buffer to the wells of a microplate.

  • Compound Addition: Prepare serial dilutions of the aminothiazole inhibitor in DMSO and add them to the wells. Include a DMSO-only vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (typically at its Km concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. Luminescence or fluorescence is a common readout.

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[4]

Protocol 2: Western Blot for Phospho-Rb (CDK Substrate)

Objective: To assess the cellular inhibition of CDK activity by measuring the phosphorylation status of its substrate, the Retinoblastoma protein (Rb).

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of the aminothiazole inhibitor for the desired time (e.g., 24 hours). Include a vehicle control.[8]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7][8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

  • Normalization: Strip the membrane and re-probe with an antibody for total Rb or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. A decrease in the p-Rb signal relative to the total Rb or loading control indicates inhibition of CDK activity.[8]

Signaling Pathway Visualizations

The diagram below illustrates how an aminothiazole inhibitor, designed for a specific pathway, can cause an off-target effect on the cell cycle.

G cluster_on_target On-Target Pathway (e.g., Proliferation) cluster_off_target Off-Target Pathway (Cell Cycle) A Growth Factor Signal B Target Kinase (e.g., Src) A->B C Downstream Signaling B->C D Cell Proliferation (Desired Effect) C->D E Cyclin E/A F CDK2 E->F G Rb Phosphorylation F->G H G1/S Transition Block (Unexpected Effect) F->H Inhibitor Aminothiazole Inhibitor Inhibitor->B On-Target Inhibition Inhibitor->F Off-Target Inhibition

Caption: On-target inhibition vs. off-target cell cycle effects.

References

Optimizing concentration of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IC50 Determination for 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

Welcome to the technical support center for optimizing the experimental setup for this compound. This guide provides detailed protocols, troubleshooting advice, and data presentation standards to assist researchers in accurately determining the IC50 value of this compound.

Compound Profile: this compound

While the specific biological target for this compound is still a subject of ongoing research, the 2-aminothiazole scaffold is a privileged structure in drug discovery, and derivatives are frequently investigated as inhibitors of protein kinases and other enzymes involved in cell signaling.[1][2][3] The bis(trifluoromethyl)phenyl moiety often increases lipophilicity and metabolic stability, potentially enhancing cell permeability and bioavailability.[1][4] For the purpose of this guide, we will proceed with a hypothetical mechanism of action involving the inhibition of a generic tyrosine kinase pathway, a common target for such compounds.[5][6]

PropertyValueSource
CAS Number 284665-40-3[7][8]
Molecular Formula C₁₁H₆F₆N₂S[8]
Molecular Weight 312.2 g/mol [8]
Appearance Solid (Typical)N/A
Solvent DMSO (Recommended for stock)[9][10]

Experimental Protocols: IC50 Determination

A precise and reproducible protocol is fundamental for accurate IC50 determination.[11] The following method describes a common cell-based viability assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Detailed Methodology: MTT Assay for Adherent Cells

This protocol is designed for a 96-well plate format.

1. Materials & Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Adherent cells of choice (in logarithmic growth phase)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom sterile culture plates

  • Microplate spectrophotometer (reader)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to a predetermined optimal seeding density (typically 5,000-10,000 cells/well).[10][12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[10]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is to use 8 to 10 different concentrations (e.g., using a 2-fold or 3-fold dilution series).[13]

    • Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to the cells (typically ≤0.5%). [10][11]

    • Carefully remove the medium from the attached cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay and Measurement:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[9]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data to the vehicle control by calculating the percentage of viability for each concentration: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100[12]

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[14] Software like GraphPad Prism or R is recommended.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during IC50 determination.

Q1: How do I select the initial concentration range for my experiment? A: For a new compound, it's best to start with a wide concentration range to capture the full dose-response curve. A common strategy is to perform a logarithmic or semi-log dilution series. For example, start at a high concentration (e.g., 100 µM) and perform 10-fold serial dilutions down to the picomolar range.[10] Once a preliminary IC50 is estimated, you can perform a second experiment with a narrower range of concentrations (e.g., 8-12 points centered around the estimated IC50) to refine the value.[13]

Q2: My dose-response curve is flat and shows no inhibition. What should I do? A: This suggests several possibilities:

  • Concentration Too Low: The concentrations tested are below the effective range of the compound. You should test a higher concentration range (e.g., up to 100 µM or higher, solubility permitting).[10]

  • Compound Inactivity: The compound may not be active in your specific assay or cell line. Verify its activity using a different assay or a positive control cell line if one is known.

  • Compound Degradation: Ensure the compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[11]

Q3: The compound is precipitating in the cell culture medium. How can I address this? A: Compound insolubility is a common problem.[11]

  • Check Solubility Limits: Visually inspect the medium after adding the compound. If precipitation occurs, that concentration is too high for the assay conditions.

  • Reduce Final DMSO Concentration: While the compound stock is in 100% DMSO, the final concentration in the medium must be low (e.g., <0.5%). High DMSO can also cause precipitation when added to an aqueous buffer.

  • Use a Different Solvent: If solubility in DMSO is poor, other solvents like ethanol could be tested, but their compatibility with the cells must be confirmed.

  • Modify the Protocol: Consider using a formulation with solubilizing agents like Pluronic F-68, though this may affect biological activity and should be carefully controlled.

Q4: I'm observing high variability between my technical replicates. What are the common causes? A: High variability can undermine the reliability of an IC50 value.[11][14]

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers per well is a major source of error.[11]

  • Pipetting Errors: Use calibrated pipettes and be precise during serial dilutions and reagent additions.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[9]

  • Compound Instability: If the compound is unstable in the medium, its effective concentration may change over the incubation period.

Q5: My dose-response curve is not sigmoidal (e.g., it is U-shaped). What does this mean? A: A non-sigmoidal curve can indicate complex biological activity. A U-shaped (hormetic) response, where a low dose stimulates and a high dose inhibits, can occur. It may also suggest off-target effects, compound toxicity at high concentrations that is unrelated to the primary mechanism, or artifacts like light scattering from precipitated compound interfering with the absorbance reading. In such cases, the standard IC50 model is not applicable, and further investigation into the mechanism is required.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway for the compound and the general experimental workflow for IC50 determination.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (Tyrosine Kinase) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Inhibitor 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine Inhibitor->Receptor Inhibition (Hypothetical)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

prep 1. Prepare Compound Stock (in DMSO) dilute 4. Prepare Serial Dilutions in Culture Medium prep->dilute seed 2. Seed Cells in 96-Well Plate incubate1 3. Incubate 24h (Cell Attachment) seed->incubate1 treat 5. Treat Cells with Compound Dilutions incubate1->treat dilute->treat incubate2 6. Incubate 24-72h (Treatment Period) treat->incubate2 assay 7. Add Viability Reagent (e.g., MTT) incubate2->assay read 8. Read Absorbance (Plate Reader) assay->read analyze 9. Analyze Data & Calculate IC50 read->analyze

References

Technical Support Center: Synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] In this specific case, 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone is reacted with thiourea.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone and thiourea. A suitable solvent, typically a lower- ETOH like ethanol or methanol, is also required.[1]

Q3: Are there any specific safety precautions I should take when running this reaction?

Yes. 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: I am not getting the expected yield of my product. What are the possible causes?

    • A: Several factors could contribute to a low yield. These include:

      • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

      • Poor quality of starting materials: The 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone may have degraded. It is advisable to use freshly prepared or purified α-bromoketone. The synthesis of this starting material can be achieved by reacting 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one with a brominating agent.

      • Sub-optimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. Ethanol and methanol are commonly used solvents for Hantzsch synthesis, and refluxing is a typical condition.[1][2]

      • Side reactions: The presence of the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring can influence the reactivity of the ketone and may promote side reactions.

      • Product loss during workup and purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography if the incorrect solvent system is used.

Problem 2: Presence of Impurities in the Final Product

  • Q: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are these impurities and how can I remove them?

    • A: Common impurities can include:

      • Unreacted starting materials: If the reaction did not go to completion, you might have residual 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone or thiourea.

      • Side products: The formation of isomeric thiazole derivatives or other condensation products can occur, particularly if the reaction conditions are not carefully controlled.

      • Purification: For highly fluorinated compounds like the target molecule, standard silica gel column chromatography might be challenging. Reversed-phase HPLC (RP-HPLC) is often a more effective purification method for such compounds.[3] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a good starting point.[3]

Problem 3: Difficulty in Product Isolation and Purification

  • Q: I am having trouble isolating a pure solid product. What purification strategies do you recommend?

    • A: The high fluorine content of this compound can affect its solubility and chromatographic behavior.

      • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification if a crystalline solid is obtained.

      • Column Chromatography: If crystallization is not effective, column chromatography is the next step. As mentioned, RP-HPLC is often the preferred method for fluorinated compounds.[3] If using normal-phase silica gel chromatography, a solvent system with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) should be optimized.

      • RP-HPLC Conditions: For RP-HPLC, a C18 column is a good starting point.[4] A gradient elution from a low to a high concentration of organic solvent (e.g., acetonitrile) in water, with 0.1% TFA as a modifier, is recommended to ensure good peak shape for the basic amine product.[3]

Data Presentation

ParameterCondition 1Condition 2Condition 3
α-Haloketone 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone
Thioamide ThioureaThioureaThiourea
Solvent EthanolMethanolIsopropanol
Temperature RefluxReflux80 °C
Reaction Time 2-4 hours3-5 hours4-6 hours
Typical Yield 60-75%55-70%50-65%

Note: The yields presented are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone
  • To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or chloroform, add bromine (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound[1][2]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethanone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start1->reaction start2 Thiourea start2->reaction workup1 Quenching with Water reaction->workup1 workup2 Neutralization (NaHCO3) workup1->workup2 workup3 Filtration workup2->workup3 purification Recrystallization or Column Chromatography workup3->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Poor Starting Material Quality issue->cause2 cause3 Sub-optimal Conditions issue->cause3 cause4 Side Reactions issue->cause4 cause5 Workup/Purification Loss issue->cause5 sol1 Monitor with TLC, Adjust Time/Temp cause1->sol1 sol2 Use Fresh/Purified Reagents cause2->sol2 sol3 Optimize Solvent and Temperature cause3->sol3 sol4 Control Reaction Conditions Carefully cause4->sol4 sol5 Optimize Extraction and Chromatography cause5->sol5

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the common issue of compound precipitation in cell culture media.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Question 1: I've just added my compound (dissolved in a solvent like DMSO) to my cell culture medium, and it immediately turned cloudy or I see visible particles. What is happening and how can I fix it?

Answer: This is a common phenomenon known as "crashing out" or "solvent shock".[1] It occurs when a compound that is soluble in a non-aqueous solvent is rapidly diluted into the aqueous environment of the cell culture medium, where it has lower solubility.[1] The sudden change in solvent polarity causes the compound to precipitate.[2]

Here are the primary causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of your compound in the media exceeds its aqueous solubility limit.[1][3]Decrease the final working concentration of the compound.[3] It's crucial to first determine the maximum soluble concentration by performing a solubility test.[3]
Rapid Dilution / Solvent Shock Adding a concentrated stock solution directly to a large volume of media causes a localized high concentration, leading to precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing or stirring the media to ensure even and rapid distribution.[1]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding a compound to cold media can cause it to precipitate.[3]Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[3][4]
High Solvent Concentration While a solvent like DMSO is used to dissolve the compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3]Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[3]
pH of the Media The pH of the cell culture medium can significantly affect the solubility of ionizable compounds.[3]Check the pKa of your compound. If its solubility is pH-dependent, consider using a different buffer system or adjusting the media pH, while being mindful of the impact on cell health.[3][5]

Question 2: My media with the added compound looked fine initially, but after a few hours or days in the incubator, I'm observing crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[3]Minimize the time that culture vessels are outside the incubator.[3] Ensure the incubator provides a stable temperature.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[3]Ensure proper humidification of the incubator.[1] For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Compound Instability The compound may be chemically unstable in the culture medium at 37°C and could be degrading into less soluble forms over time.[6]Perform a stability study by incubating the compound in cell-free media over a time course and analyzing its concentration by HPLC or LC-MS/MS.[4][6] If degradation is an issue, consider more frequent media changes with a freshly prepared compound solution.[6]
Cellular Metabolism Cells can metabolize the compound, potentially leading to metabolites that are less soluble.[4] Cellular metabolism can also alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[3]Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.[3]
Interaction with Media Components Components in the media, such as salts, amino acids, or proteins from serum, can interact with the compound over time, reducing its solubility.[1][4]Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[4] Increasing the serum percentage can sometimes help solubilize compounds through protein binding, but this can also affect the compound's bioavailability.[1]

Question 3: How can I differentiate between compound precipitation and microbial contamination?

Answer: While both can cause turbidity in the culture medium, there are key differences:

  • Microscopic Examination: Compound precipitates often appear as amorphous or crystalline structures, and under an inverted microscope, very fine precipitates like calcium phosphate can be seen in irregular Brownian motion.[7] Bacterial contamination will show distinct shapes (cocci, bacilli) and often exhibit motility. Fungal contamination will appear as filamentous hyphae.[8]

  • pH Changes: Bacterial contamination often leads to a rapid drop in pH, turning the phenol red indicator in the medium yellow.[9] Compound precipitation typically does not cause a significant pH change.[10]

  • Progression: Microbial contamination will worsen over time as the organisms replicate, leading to increased turbidity.[8] Compound precipitation may appear and remain relatively constant or worsen due to factors like evaporation.[3]

If you suspect contamination, it is best to discard the culture to prevent it from spreading.[8]

Experimental Protocols

1. Protocol for Determining Maximum Soluble Concentration

This protocol helps you determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • Your test compound

  • Appropriate solvent (e.g., 100% DMSO)

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Vortexer

  • 37°C water bath or incubator

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock, for example, 10-100 mM.[3] Ensure the compound is fully dissolved by vortexing.[3]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[3]

  • Prepare Serial Dilutions: Prepare a series of dilutions of your stock solution in the pre-warmed cell culture medium. An example dilution series is provided in the table below.

  • Visual Inspection (Immediate): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, crystals, or film).[3]

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).[6]

  • Visual Inspection (Delayed): After incubation, visually inspect the solutions again for any delayed precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[3]

Sample Serial Dilution Table:

Final Concentration (µM) Volume of 10 mM Stock (µL) Volume of Pre-warmed Media (µL) Final DMSO Concentration (%)
100109901.0%
5059950.5%
252.5997.50.25%
1019990.1%
50.5999.50.05%
10.1999.90.01%

Note: Adjust the stock concentration and dilution series as needed for your specific compound.

Visual Diagrams

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media q1 When did precipitation occur? start->q1 immediate Immediate Precipitation ('Crashing Out') q1->immediate Immediately upon addition delayed Delayed Precipitation (After Incubation) q1->delayed Hours/Days later cause_immediate Potential Causes: - High Final Concentration - Solvent Shock - Cold Media - High Solvent % immediate->cause_immediate cause_delayed Potential Causes: - Temperature Fluctuations - Evaporation - Compound Instability - pH Shift / Metabolism delayed->cause_delayed solution_immediate Solutions: - Decrease Concentration - Perform Serial Dilution - Pre-warm Media (37°C) - Add Dropwise & Mix - Keep Solvent % < 0.5% cause_immediate->solution_immediate solution_delayed Solutions: - Minimize Time Outside Incubator - Ensure Proper Humidification - Perform Stability Study - Monitor pH / Change Media cause_delayed->solution_delayed solubility_test Perform Solubility Test to Determine Max Concentration solution_immediate->solubility_test solution_delayed->solubility_test end Precipitation Resolved solubility_test->end

Caption: Troubleshooting workflow for identifying and resolving compound precipitation.

Solubility_Assessment_Workflow prep_stock 1. Prepare High-Concentration Stock Solution in DMSO warm_media 2. Pre-warm Complete Cell Culture Media to 37°C prep_stock->warm_media serial_dilute 3. Perform Serial Dilutions of Stock in Warmed Media warm_media->serial_dilute inspect_immediate 4. Immediate Visual Inspection for Precipitation serial_dilute->inspect_immediate incubate 5. Incubate at 37°C, 5% CO2 for Experiment Duration inspect_immediate->incubate No immediate precipitate inspect_delayed 6. Final Visual Inspection for Delayed Precipitation incubate->inspect_delayed determine_max 7. Determine Highest Concentration that Remains Clear inspect_delayed->determine_max No delayed precipitate result Maximum Soluble Concentration Identified determine_max->result

References

Strategies to reduce off-target binding in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinase assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize off-target binding and ensure data accuracy in kinase experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during kinase assays, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My IC50 values for the same inhibitor are inconsistent between experiments. What's wrong?

Inconsistent IC50 values are a common problem that can arise from several factors in the experimental workflow.

Potential Causes and Solutions:

  • Reagent Variability:

    • Enzyme Purity and Activity: The purity and activity of your kinase preparation are critical. Small amounts of contaminating kinases can lead to false results, and batch-to-batch variation in enzyme activity will alter IC50 values.[1][2] Always use highly purified, well-characterized enzyme preparations and qualify each new batch.[1]

    • ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in your assay is a critical parameter.[3][4] Slight variations in ATP concentration between experiments will lead to shifts in IC50 values.[3] Prepare a large, single batch of ATP stock solution and validate its concentration.

    • Substrate Quality: Ensure the substrate is of high quality and not degraded.

  • Assay Conditions:

    • Incubation Time and Temperature: Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments.

    • DMSO Concentration: Keep the final concentration of DMSO uniform across all wells, as it can affect enzyme activity.

  • Compound-Specific Issues:

    • Promiscuous Inhibition: Some compounds form aggregates at higher concentrations that non-specifically inhibit enzymes. This can be identified by steep concentration-response curves.[1] Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can often mitigate this issue.[5]

Q2: I'm observing a high background signal in my no-enzyme control wells. What are the likely causes?

A high background signal can obscure real results and is often caused by direct interference from the test compound or issues with reagents.[5]

Potential Causes and Solutions:

  • Compound Interference:

    • Autofluorescence: The test compound itself may be fluorescent at the assay's excitation and emission wavelengths, leading to a false positive signal.[5] To check for this, measure the fluorescence of the compound alone in the assay buffer.[5]

    • Luciferase Inhibition: In luminescence-based assays that measure ATP levels (e.g., Kinase-Glo®), compounds can directly inhibit the luciferase enzyme, mimicking kinase inhibition. Run a counterscreen against luciferase to identify these compounds.

    • Light Scattering/Quenching: The compound may absorb light emitted by the assay's fluorophore or scatter excitation light.[5]

  • Reagent Quality:

    • ATP Contamination: ATP stock solutions can be contaminated with ADP, which will cause a high background signal in ADP-detection assays (e.g., ADP-Glo™).[5]

    • Antibody Cross-Reactivity: In antibody-based detection methods (e.g., TR-FRET, AlphaScreen), the antibody may cross-react with other components in the assay.

  • Non-Specific Binding: The inhibitor or other reagents may bind non-specifically to the assay plate.[1] Using low-binding polypropylene plates can sometimes help, especially for reagent storage.[1]

Experimental Workflow: Troubleshooting Off-Target Effects

This workflow provides a logical sequence of steps to diagnose and address unexpected results or suspected off-target binding in kinase assays.

Troubleshooting_Workflow start Unexpected Result (e.g., High Off-Target Activity, Inconsistent IC50) check_assay Step 1: Verify Assay Integrity start->check_assay check_reagents Check Reagent Quality (Enzyme, ATP, Substrate) check_assay->check_reagents check_conditions Standardize Conditions (Temp, Time, DMSO %) check_assay->check_conditions check_controls Review Controls (Z', S/B, Pos/Neg) check_assay->check_controls check_compound Step 2: Investigate Compound Interference check_assay->check_compound If assay integrity is confirmed autofluorescence Test for Autofluorescence check_compound->autofluorescence counterscreen Run Counterscreen (e.g., against Luciferase) check_compound->counterscreen aggregation Test for Aggregation (Assay with/without Detergent) check_compound->aggregation optimize_assay Step 3: Optimize Assay Conditions check_compound->optimize_assay If compound interference is ruled out atp_conc Optimize ATP Concentration (Test at Km) optimize_assay->atp_conc buffer_comp Adjust Buffer Components (Detergents, Additives) optimize_assay->buffer_comp validate_hit Step 4: Validate Hit Specificity optimize_assay->validate_hit After optimization orthogonal Use Orthogonal Assay (e.g., Binding Assay) validate_hit->orthogonal selectivity Perform Kinase Selectivity Profiling validate_hit->selectivity cellular Confirm Cellular Target Engagement (CETSA) validate_hit->cellular

Caption: A workflow for diagnosing off-target effects.

Frequently Asked Questions (FAQs)

Q1: How does ATP concentration affect inhibitor selectivity and IC50 values?

For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration used in the assay.[3] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/Km) * [ATP] , where Ki is the inhibitor's intrinsic affinity and Km is the Michaelis constant of the kinase for ATP.[3]

  • At Low ATP ([ATP] << Km): The measured IC50 value approaches the inhibitor's Ki, reflecting its intrinsic binding affinity.

  • At High ATP ([ATP] >> Km): The measured IC50 increases linearly with the ATP concentration, making the inhibitor appear less potent. Cellular ATP concentrations are typically in the millimolar range, which is often much higher than the Km of many kinases.[3][6]

  • At [ATP] = Km: The measured IC50 is equal to 2 * Ki.[3][4] Performing assays at an ATP concentration that approximates the Km for each kinase allows for a more direct comparison of inhibitor affinities across different targets.[3][6]

Misinterpreting selectivity is a major risk. An inhibitor may appear selective at one ATP concentration but non-selective at another, simply due to differences in the Km values of the kinases being tested.[4]

The Impact of ATP Concentration on Apparent IC50 and Selectivity
ParameterKinase AKinase BSelectivity (IC50 B / IC50 A)
Inhibitor Ki 10 nM20 nM2.0 (Intrinsic)
ATP Km 10 µM100 µM-
IC50 at [ATP] = Km 20 nM40 nM2.0-fold for Kinase A
IC50 at [ATP] = 10 µM 20 nM22 nM1.1-fold for Kinase A
IC50 at [ATP] = 1 mM 1010 nM220 nM4.6-fold for Kinase B

Data based on the Cheng-Prusoff equation.[3]

Q2: What are essential controls to include in a kinase assay?

Proper controls are crucial for interpreting results and troubleshooting issues.

  • Blank (No Enzyme, No Substrate): Measures the background signal from the buffer, plate, and detection reagents.[5]

  • No Enzyme Control: Contains the test compound and all assay components except the kinase. This is critical for identifying compound interference with the detection system.[5]

  • No Substrate Control: Measures the level of kinase autophosphorylation, which can be a problem in some assays.[7]

  • Positive Control (No Inhibitor): Represents 100% kinase activity and is used for data normalization.[5]

  • Negative Control (Known Inhibitor): A well-characterized inhibitor for the target kinase to validate that the assay is performing as expected.[5][8]

Q3: My compound is potent in a biochemical assay but shows no activity in cells. Why?

This is a common challenge in drug discovery. Several factors can cause this discrepancy:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[9]

  • High Intracellular ATP: As discussed, high cellular ATP concentrations (1-5 mM) can overcome the inhibitor's potency, especially if the inhibitor has a low intrinsic affinity or the kinase has a low Km for ATP.[3][6][10]

  • Compound Efflux or Metabolism: The compound may be actively pumped out of the cell by efflux pumps or rapidly metabolized into an inactive form.[9]

  • Incorrect Isoform: Kinase genes often produce multiple isoforms through splicing, which can have different sensitivities to inhibitors. The isoform used in the biochemical assay may not be the one that is functionally relevant in the cell line being tested.[2]

  • Target Engagement: The compound may not be binding to its intended target in the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.[11][12]

Visualizing ATP Competition

Most small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site.

ATP_Competition cluster_0 High [ATP] cluster_1 Low [ATP] Kinase Kinase Active Site ATP ATP Binding Binding ATP->Binding Competes Successfully Inhibitor Inhibitor No_Binding Binding Blocked Inhibitor->No_Binding Binding->Kinase ATP_low ATP No_Binding_low Binding Blocked ATP_low->No_Binding_low Inhibitor_low Inhibitor Binding_low Binding Inhibitor_low->Binding_low Kinase_low Kinase Active Site Binding_low->Kinase_low

Caption: ATP and inhibitors compete for the kinase active site.

Key Experimental Protocols

Protocol 1: General In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a typical procedure to determine an inhibitor's IC50 value using an ATP-depletion luminescence assay (e.g., Kinase-Glo®).

Materials:

  • Purified, active kinase

  • Kinase-specific peptide substrate

  • Test inhibitor (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)[13]

  • ATP solution (at a concentration 2x the desired final concentration, e.g., 2x Km)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Add 5 µL of serially diluted inhibitor solution to the wells of a 384-well plate. For positive (100% activity) and negative (0% activity) controls, add 5 µL of buffer with the same final DMSO concentration.

  • Kinase Addition: Add 10 µL of 2X kinase solution (diluted in Kinase Assay Buffer) to all wells except the no-enzyme blanks.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add 5 µL of 4X substrate/ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13]

  • Reaction Termination and Detection: Add 20 µL of the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescence reaction.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the results and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 2: Counterscreen for Compound Aggregation

This protocol helps determine if the observed inhibition is due to the non-specific formation of compound aggregates.

Methodology:

  • Prepare Parallel Assays: Set up your primary kinase assay as described in Protocol 1 under two parallel conditions.

    • Set A: Standard Kinase Assay Buffer.

    • Set B: Kinase Assay Buffer supplemented with 0.01% Triton X-100.[5]

  • Test Inhibitor: Test a full dose-response curve of your inhibitor in both Set A and Set B.

  • Data Analysis:

    • Determine the IC50 value for the inhibitor under both conditions.

    • Interpretation: If the inhibitor is an aggregator, its IC50 value will be significantly higher (less potent) in the presence of Triton X-100 (Set B) compared to the standard buffer (Set A). A non-aggregating, specific inhibitor should show similar IC50 values under both conditions.

References

Technical Support Center: Purification of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated thiazole compounds challenging to purify?

A1: The introduction of fluorine atoms into a thiazole ring can significantly alter the molecule's physicochemical properties, leading to purification challenges. These challenges often stem from:

  • Altered Polarity and Lipophilicity: Fluorination can increase a compound's lipophilicity, making it more soluble in non-polar solvents. However, the polar thiazole ring can lead to complex solubility profiles, complicating solvent selection for chromatography and recrystallization.[1]

  • Strong Intermolecular Interactions: The high electronegativity of fluorine can lead to strong dipole-dipole interactions and hydrogen bonding, which can cause peak tailing in chromatography.

  • Co-elution with Impurities: The unique electronic properties of fluorinated compounds can cause them to co-elute with structurally similar impurities, making separation difficult with standard chromatography methods.

  • Formation of Regioisomers: During synthesis, such as the Hantzsch thiazole synthesis, there is a possibility of forming regioisomers, which can be challenging to separate due to their similar physical properties.[2]

  • Compound Stability: While fluorination can increase metabolic stability, some fluorinated thiazoles may be sensitive to acidic or basic conditions used in certain purification techniques, leading to degradation.[3]

Q2: What are the most common impurities I should expect in the synthesis of fluorinated thiazoles?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as the thioamide and α-haloketone in a Hantzsch synthesis.

  • Side-Products: Including regioisomers, over-alkylated products, or products from competing reaction pathways.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

  • Degradation Products: Formed if the target compound is unstable under the reaction or work-up conditions.

Q3: How can I improve the separation of my fluorinated thiazole compound during column chromatography?

A3: If you are experiencing poor separation, consider the following strategies:

  • Optimize the Solvent System: Systematically screen a range of solvent systems with varying polarities. For highly polar compounds that do not move on the TLC plate with standard eluents, consider adding a small percentage of a modifier like methanol with ammonium hydroxide to a dichloromethane mobile phase.[4]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. For fluorinated compounds, pentafluorophenyl (PFP) or other fluorinated phases can offer different selectivity.[5][6] Alumina can be a good alternative for basic compounds that may interact strongly with acidic silica gel.[4]

  • Dry Loading: For compounds with poor solubility in the column eluent, dry loading onto silica gel can improve resolution.[7]

  • Gradient Elution: Employing a gradient of increasing solvent polarity can help to separate compounds with a wide range of polarities and sharpen peaks.

Q4: My fluorinated thiazole compound is not crystallizing. What can I do?

A4: Recrystallization can be challenging. If your compound is "oiling out" or refusing to crystallize, try these techniques:

  • Solvent Screening: Systematically test a wide range of single and binary solvent systems. Common choices include ethanol, hexanes/acetone, hexanes/THF, and hexanes/ethyl acetate.[8]

  • Slow Evaporation: Slowly evaporating the solvent from a dilute solution can sometimes promote crystal growth.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal formation.

  • Seeding: If you have a few crystals, adding them to a supersaturated solution can induce crystallization.

  • Trituration: If the compound oils out, try adding a non-polar solvent like hexanes and sonicating or stirring vigorously. This may induce solidification.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Strong interactions with the stationary phase (e.g., basic thiazole with acidic silica).- Mobile phase pH is close to the pKa of the compound.- Column overload.- Add a modifier to the eluent (e.g., triethylamine for basic compounds on silica gel).- Switch to a deactivated or end-capped column.[9]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]- Reduce the amount of sample loaded onto the column.[9]
Co-elution with Impurities - Insufficient resolution with the current chromatographic conditions.- Impurities have very similar polarity to the target compound.- Change the stationary phase to one with different selectivity (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[5][9]- Optimize the mobile phase by trying different solvent combinations or adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) in reversed-phase HPLC.[9][10]
Compound Stuck on the Column - Compound is too polar for the chosen eluent.- Compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, a gradient up to 10% methanol in dichloromethane may be necessary.[4]- If decomposition is suspected, test the compound's stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[4]
Low Recovery - Irreversible adsorption to the stationary phase.- Compound is volatile and has evaporated during solvent removal.- Deactivate the silica gel with a base if your compound is basic.- Use a less acidic stationary phase.- Use care during solvent evaporation; avoid high temperatures and prolonged vacuum.
Guide 2: HPLC Purification for Fluorinated Compounds
Parameter Recommendation for Fluorinated Thiazoles Rationale
Stationary Phase - Pentafluorophenyl (PFP): Often provides unique selectivity for halogenated and aromatic compounds.- Fluorinated Alkyl Phases (e.g., TDF): Enhanced retention for fluorinated compounds.[6]- Polar-Embedded or Polar-Endcapped C18: Good for retaining more polar fluorinated compounds.[9]These phases can exploit different retention mechanisms beyond simple hydrophobicity, such as π-π interactions, dipole-dipole interactions, and fluorophilic interactions, leading to better separation from non-fluorinated or differently fluorinated impurities.[5][11]
Mobile Phase - Standard reversed-phase eluents: Acetonitrile/water or methanol/water.- Additives: Trifluoroacetic acid (TFA) can improve peak shape for basic compounds. Trifluoroethanol (TFE) can enhance selectivity.[9][10]The choice of organic modifier and additives can significantly impact the interactions between the analyte, stationary phase, and mobile phase, thus affecting retention and selectivity.
Temperature - Elevated temperature (e.g., 45°C): Can improve peak shape and separation efficiency.[10]Increased temperature can reduce mobile phase viscosity and improve mass transfer kinetics.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Fluorinated Thiazole
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[7]

    • Dry Loading: If the compound has low solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Fluorinated Thiazole
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows

Purification_Strategy_Selection Purification Strategy Selection for Fluorinated Thiazoles start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_successful Was recrystallization successful? try_recrystallization->recrystallization_successful recrystallization_successful->column_chromatography No pure_product Pure Product recrystallization_successful->pure_product Yes column_chromatography->pure_product

Caption: A decision-making workflow for selecting an initial purification strategy.

Column_Chromatography_Troubleshooting Troubleshooting Column Chromatography start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC: Is separation good on TLC? start->check_tlc optimize_solvent Optimize Solvent System (gradient, additives) check_tlc->optimize_solvent No dry_load Consider Dry Loading check_tlc->dry_load Yes change_stationary_phase Change Stationary Phase (Alumina, Fluorinated Phase) optimize_solvent->change_stationary_phase re_run_column Re-run Column change_stationary_phase->re_run_column dry_load->re_run_column

References

Technical Support Center: Overcoming Resistance to 2-Aminothiazole Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to 2-aminothiazole-based anticancer agents, such as Dasatinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to 2-aminothiazole based anticancer agents like Dasatinib?

A1: Resistance to 2-aminothiazole anticancer agents, particularly tyrosine kinase inhibitors (TKIs) like Dasatinib, is a multifaceted issue. The primary mechanisms can be broadly categorized as:

  • Target-dependent resistance: This involves genetic mutations in the target kinase (e.g., BCR-ABL1 in Chronic Myeloid Leukemia) that prevent the drug from binding effectively. Over 100 different point mutations in the ABL1 kinase domain have been identified that can confer resistance to TKIs.

  • Target-independent resistance (Bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the drug's inhibitory effect. Common bypass pathways include the SRC family kinases (SFKs), MAPK/ERK, and PI3K/AKT/mTOR pathways.

  • Drug efflux and metabolism: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotypic changes: Cancer cells may undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which confers intrinsic resistance to various therapies.

Q2: My cancer cell line, previously sensitive to a 2-aminothiazole agent, is now showing reduced sensitivity. How can I determine the cause?

A2: A systematic approach is required to identify the cause of acquired resistance. The recommended workflow involves a series of experiments to test for the most common resistance mechanisms. This includes checking for target mutations, activation of bypass pathways, and increased drug efflux.

Q3: Are there known combination therapies to overcome resistance?

A3: Yes, several combination strategies have been explored to overcome resistance. The choice of combination agent depends on the identified resistance mechanism. For instance:

  • If bypass signaling through the PI3K/AKT pathway is detected, combining the 2-aminothiazole agent with a PI3K or AKT inhibitor can be effective.

  • For resistance mediated by ABC transporter-mediated efflux, co-administration with an efflux pump inhibitor may restore sensitivity.

  • For specific target mutations, next-generation inhibitors designed to bind to the mutated kinase may be necessary.

Troubleshooting Guide: Investigating Acquired Resistance

This guide provides a structured approach to troubleshooting and identifying the mechanism of acquired resistance in your cell line experiments.

Problem: Decreased Efficacy of 2-Aminothiazole Agent in Cell Culture

Your first indication of resistance is likely an increase in the half-maximal inhibitory concentration (IC50) of your compound.

Initial Verification Workflow

G cluster_0 Initial Verification A Observe Decreased Cell Death or Increased IC50 B Confirm Drug Integrity (Check storage, age, preparation) A->B C Verify Cell Line Authenticity (STR profiling) B->C D Perform Dose-Response Assay (Resistant vs. Parental Cell Line) C->D

Caption: Workflow for initial verification of suspected drug resistance.

Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines

Cell Line2-Aminothiazole AgentIC50 (µM) - 48hFold Change in Resistance
Parental K562Dasatinib0.005-
Resistant K562-RDasatinib0.15030x
Parental PC-3Experimental Agent X1.2-
Resistant PC-3-RExperimental Agent X15.813.2x
Step 1: Investigate Target-Dependent Resistance

Question: Has a mutation occurred in the drug's primary target?

This is a common mechanism for TKIs. The recommended approach is to sequence the kinase domain of the target protein.

Experimental Workflow for Mutation Analysis

G cluster_1 Mutation Analysis Workflow A Isolate RNA from Parental and Resistant Cells B Synthesize cDNA A->B C PCR Amplify Target Kinase Domain B->C D Perform Sanger Sequencing C->D E Align Sequences and Identify Mutations D->E

Caption: Workflow to identify mutations in the target kinase domain.

Step 2: Investigate Target-Independent Resistance (Bypass Pathways)

Question: Have alternative pro-survival pathways been activated?

Cancer cells can compensate for the inhibition of one pathway by upregulating another. Western blotting is a key technique to investigate this.

Table 2: Key Proteins in Bypass Signaling Pathways

PathwayKey Proteins to Probe (Phosphorylated & Total)Potential Interpretation of Upregulation
PI3K/AKT/mTORp-AKT (Ser473), AKT, p-mTOR, mTORActivation of survival signaling
MAPK/ERKp-ERK1/2, ERK1/2, p-MEK, MEKProliferation and survival signaling
SRC Family Kinasep-SRC (Tyr416), SRCAlternative kinase activation

Logical Flow for Investigating Bypass Pathways

G cluster_2 Bypass Pathway Investigation A Prepare Lysates from Parental & Resistant Cells (+/- Drug Treatment) B Perform Western Blot for Key Pathway Proteins (e.g., p-AKT, p-ERK) A->B C Increased Phosphorylation in Resistant Cells? B->C D Yes: Bypass Pathway Activated. Consider Combination Therapy. C->D Yes E No: Explore Other Mechanisms. C->E No

Caption: Decision workflow for investigating bypass signaling pathways.

Step 3: Investigate Drug Efflux

Question: Is the drug being actively removed from the cells?

Overexpression of ABC transporters is a classic mechanism of multi-drug resistance.

Experimental Workflow for Drug Efflux Analysis

G cluster_3 Drug Efflux Analysis A Measure mRNA levels of ABCB1, ABCG2 via qRT-PCR B Measure protein levels via Western Blot or Flow Cytometry A->B C Perform Functional Assay (e.g., Rhodamine 123 extrusion) B->C D Test Re-sensitization with Efflux Pump Inhibitor (e.g., Verapamil) C->D

Caption: Experimental workflow to assess drug efflux mechanisms.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Kinase Signaling
  • Cell Lysis: Culture parental and resistant cells to 80% confluency. Treat with the 2-aminothiazole agent at the IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
  • RNA Extraction: Isolate total RNA from parental and resistant cells using an RNA extraction kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB).

    • ABCB1 Forward Primer: 5'-GGC TGG GCA TGG AAG ACA-3'

    • ABCB1 Reverse Primer: 5'-GCT GAG AAC CAG GCT GAG GTA-3'

    • ABCG2 Forward Primer: 5'-TGG CTG TCA TGG CTT CAG TA-3'

    • ABCG2 Reverse Primer: 5'-GCC ACG TGA TTC TTA CCA TGC-3'

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in resistant cells relative to parental cells.

Signaling Pathway Diagrams

Dasatinib Resistance Mechanisms

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl Inhibits sfk SRC Family Kinases dasatinib->sfk Inhibits pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt mapk_erk MAPK/ERK Pathway bcr_abl->mapk_erk sfk->pi3k_akt abcg2 ABCG2 Efflux Pump abcg2->dasatinib Efflux proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_erk->proliferation bcr_abl_mut Mutated BCR-ABL (e.g., T315I) bcr_abl_mut->pi3k_akt Resistance: Dasatinib cannot inhibit bcr_abl_mut->mapk_erk

Caption: Overview of Dasatinib action and key resistance pathways.

Technical Support Center: Hit-to-Lead Optimization of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the hit-to-lead optimization of thiazole-based compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Synthesis and Physicochemical Properties

Question: My synthesized thiazole derivative has poor aqueous solubility. What strategies can I employ to improve it?

Answer: Poor aqueous solubility is a common challenge. Consider the following approaches:

  • Introduce Polar Functional Groups: Incorporate polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) moieties into the scaffold. Care must be taken to ensure these modifications do not negatively impact the compound's binding affinity to the target.

  • Salt Formation: If your compound has a basic nitrogen atom, consider forming a pharmaceutically acceptable salt (e.g., hydrochloride salt) to enhance solubility.

  • Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO, but be mindful of their final concentration in the assay medium to avoid artifacts. For in vivo studies, explore formulations such as cyclodextrin complexes or lipid-based delivery systems.

Question: I am observing low yield during the Hantzsch thiazole synthesis. How can I optimize the reaction conditions?

Answer: The Hantzsch synthesis is a cornerstone for creating the thiazole ring.[1] To optimize the yield, consider the following:

  • Solvent Choice: Ethanol is commonly used, but exploring other polar protic or aprotic solvents might be beneficial depending on the substrates.

  • Temperature Control: While reflux is common, some substrates may be sensitive to high temperatures. A systematic evaluation of the reaction temperature can help minimize side product formation.

  • Stoichiometry: Ensure the stoichiometry of the α-haloketone and the thioamide component is optimized. A slight excess of one reactant might drive the reaction to completion.

  • Catalysis: While generally not required, the addition of a mild base or an acid catalyst can sometimes improve reaction rates and yields.

Category 2: Biological Evaluation and Screening

Question: My thiazole compounds are showing cytotoxicity to healthy cell lines in addition to the cancer cell lines. How can I improve selectivity?

Answer: Achieving selectivity is a critical step in hit-to-lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your thiazole scaffold and test the analogs against both cancerous and non-cancerous cell lines. This will help identify which structural features contribute to potency and which are responsible for off-target toxicity.[1][2]

  • Target-Based Assays: If the molecular target of your compounds is known (e.g., a specific kinase), use enzymatic assays to screen for on-target activity. This can help decouple general cytotoxicity from target-specific effects.[3]

  • Computational Modeling: Use molecular docking to understand the binding mode of your compounds in the active site of the target protein. This can provide insights into modifications that could enhance selectivity.[4]

Question: I am getting inconsistent results in my MTT cell viability assays. What could be the cause?

Answer: Inconsistent MTT assay results can stem from several factors:

  • Compound Precipitation: Your thiazole compound might be precipitating in the cell culture medium. Visually inspect the wells after adding the compound. If precipitation is observed, consider the solubility enhancement strategies mentioned above.

  • Interaction with MTT Reagent: Some compounds can chemically interact with the MTT tetrazolium salt or the formazan product, leading to false-positive or false-negative results. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo) or lactate dehydrogenase (LDH) release.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final absorbance readings.

Category 3: Pharmacokinetics and Metabolism

Question: My lead thiazole compound has high in vitro potency but shows poor in vivo efficacy. What could be the issue?

Answer: This discrepancy is often due to poor pharmacokinetic (PK) properties.

  • Metabolic Instability: The thiazole ring can be susceptible to metabolic degradation by cytochrome P450 enzymes, potentially forming reactive metabolites.[5] Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess this.[6] If instability is high, consider blocking metabolic soft spots by introducing atoms like fluorine or by modifying adjacent functional groups.

  • Poor Permeability: The compound may not be efficiently absorbed. Use in vitro models like the Caco-2 permeability assay to evaluate its ability to cross intestinal barriers.

  • Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the target. This can be assessed through equilibrium dialysis or ultrafiltration methods.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 90 Liver Cancer Cells0.11[1]
Compound 87a HeLa3.48 ± 0.14[1]
Compound 6 C6 Rat Glioma3.83 ± 0.76[7]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[8]
Compound 3b PI3Kα0.086 ± 0.005[3]
Compound 3b mTOR0.221 ± 0.014[3]
Compound 4 MCF-7 (Breast Cancer)5.73[9]
Compound 8 MCF-7 (Breast Cancer)3.36[10]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDPathogenMIC (µg/mL)Reference
Compound 16 Escherichia coli1.56[11]
Compound 16 Staphylococcus aureus6.25[11]
Compound 60 Streptococcus pneumoniae0.03 - 7.81[12]
Compound 62 Escherichia coli0.03 - 7.81[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.[8][9]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Logical and Experimental Workflows

Hit_to_Lead_Workflow HTS High-Throughput Screening (HTS) Hit Hit_Conf Hit Confirmation & Validation HTS->Hit_Conf Initial Hit Hit_Exp Hit Expansion (Analog Synthesis) Hit_Conf->Hit_Exp Confirmed Hit SAR Establish SAR (Potency & Selectivity) Hit_Exp->SAR Analogs ADME_Tox In Vitro ADME/Tox (Solubility, Metabolism) SAR->ADME_Tox Potent Hits ADME_Tox->SAR Feedback for Optimization Lead_Cand Lead Candidate ADME_Tox->Lead_Cand Optimized Profile

Caption: A typical workflow for the hit-to-lead optimization process.

Signaling Pathway Example

PI3K_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole-Based Dual Inhibitor (e.g., Compound 3b) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by thiazole-based compounds.

References

Technical Support Center: Enhancing the Potency of 2-Aryl-4-Amino-5-Benzoylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the potency of 2-aryl-4-amino-5-benzoylthiazoles, a promising class of compounds with potential therapeutic applications, including as anticancer agents.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and evaluation of 2-aryl-4-amino-5-benzoylthiazoles.

Problem Potential Cause Recommended Solution
Low yield during synthesis of 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles. Inefficient coupling of the thiazole-2-thiomethyl ether intermediate with the aryl/heteroaryl boronic acid.Ensure the use of a suitable catalyst system, such as Pd2dba3-catalyzed, Cu(I)Tc-mediated coupling in the presence of TFP. This method has been shown to provide high yields and avoids the need for protecting the amino group at the 4-position of the thiazole ring.[1]
Decomposition of starting materials or intermediates.The synthesis should start from the stable intermediate, thiazole-2-thiomethyl ether, which can be obtained in good yield from dimethyl cyanodithiocarbonate.[1]
Poor antiproliferative activity of synthesized compounds. The substituent at the C-2 position of the thiazole ring is not optimal for activity.Structure-activity relationship (SAR) studies indicate that hydrophobic moieties, such as phenyl and 3-thienyl groups, at the C-2 position significantly enhance antiproliferative activity.[1][2] Consider introducing various electron-releasing (e.g., Me, OMe) or electron-withdrawing (e.g., F, Cl) substituents on the phenyl ring to further enhance potency.[1]
The core scaffold, 4-amino-5-(3′,4′,5′-trimethoxybenzoyl) thiazole, is not correctly synthesized.Verify the structure of the scaffold, as it is the minimum structural requirement for the antimitotic activity of this class of compounds.[1]
Inconsistent results in cell-based assays. The compound may have poor solubility, leading to inaccurate concentrations in the assay medium.Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Check for any precipitation during the experiment.
The compound may be unstable under assay conditions.Assess the stability of the compound in the cell culture medium over the time course of the experiment.
Cell line sensitivity to the compound varies.Antiproliferative activities can be more pronounced in certain cell lines (e.g., HeLa and MCF-7) compared to others.[1] It is advisable to test the compounds on a panel of cancer cell lines.
Difficulty in interpreting Structure-Activity Relationship (SAR) data. The effect of substituents on activity is complex and non-linear.Systematically vary the substituents at the C-2 position of the thiazole ring. For phenyl substitutions, explore the effects of para- and meta-substitution with both electron-donating and electron-withdrawing groups to build a comprehensive SAR profile.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer activity of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles?

A1: These compounds act as tubulin polymerization inhibitors.[1][2] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to an accumulation of cells in the G2/M phase of the cell cycle and subsequently induces apoptosis (programmed cell death).[1]

Q2: How do substitutions on the 2-aryl group affect the potency of these compounds?

A2: Substitutions on the 2-aryl group have a remarkable effect on potency.[1] Hydrophobic groups like phenyl and 3-thienyl are well-tolerated and generally enhance activity.[1][2] Further modifications on the phenyl ring with either electron-releasing or electron-withdrawing groups can fine-tune the antiproliferative activity.[1]

Q3: Are there any specific structural requirements for the 5-benzoyl group?

A3: The 5-(3′,4′,5′-trimethoxybenzoyl) moiety is a key structural feature for the potent antimitotic activity observed in this series of compounds.[1]

Q4: What is a recommended synthetic route for preparing these compounds?

A4: A one-step efficient synthetic procedure involves the Pd2dba3-catalyzed, Cu(I)Tc-mediated coupling of thiazole-2-thiomethyl ether with the appropriate aryl/heteroaryl boronic acid.[1] This method is advantageous as it proceeds in high yields and does not require a protection/deprotection sequence for the 4-amino group.[1]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities (IC50 values) of selected 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles against various human tumor cell lines.

Compound2-Aryl SubstituentHeLa (IC50, nM)[1]Jurkat (IC50, nM)[1]K562 (IC50, nM)[1]MCF-7 (IC50, nM)[1]Lovo (IC50, nM)[1]HT-29 (IC50, nM)[1]
3a Phenyl10 ± 0.960 ± 1.511 ± 0.59 ± 0.8110 ± 1.2120 ± 2.5
3b 3-Thienyl7 ± 0.513 ± 2.18 ± 0.96 ± 0.440 ± 5.450 ± 3.7
3c 4-Methylphenyl12 ± 1.180 ± 3.215 ± 2.310 ± 1.5150 ± 4.3180 ± 5.1
3d 4-Ethylphenyl15 ± 2.395 ± 4.518 ± 1.812 ± 2.1190 ± 6.8210 ± 7.2
3e 4-tert-Butylphenyl25 ± 3.1150 ± 8.730 ± 3.420 ± 2.9350 ± 10.2400 ± 11.4
3f 4-Methoxyphenyl8 ± 0.745 ± 2.810 ± 1.27 ± 0.680 ± 3.995 ± 4.6
3g 4-Ethoxyphenyl9 ± 0.955 ± 3.112 ± 1.58 ± 0.890 ± 4.1110 ± 3.8
3h 4-(Trifluoromethoxy)phenyl20 ± 2.5120 ± 7.625 ± 2.918 ± 2.4280 ± 9.5320 ± 10.1
3i 4-Fluorophenyl11 ± 1.370 ± 3.814 ± 1.99 ± 1.1130 ± 5.6160 ± 6.3
3j 4-Chlorophenyl14 ± 1.885 ± 5.217 ± 2.111 ± 1.7170 ± 7.1200 ± 8.5
3k 4-(Trifluoromethyl)phenyl30 ± 3.5180 ± 9.935 ± 3.825 ± 3.1450 ± 12.3500 ± 14.7
3l 4-Cyanophenyl45 ± 4.1250 ± 11.250 ± 4.735 ± 3.9600 ± 15.8650 ± 18.2
3m 4-Nitrophenyl60 ± 5.3350 ± 14.670 ± 6.150 ± 4.8800 ± 20.1900 ± 25.6
3n 3-Chlorophenyl18 ± 2.1100 ± 6.322 ± 2.515 ± 1.9220 ± 8.9250 ± 9.8
3o 3-Methoxyphenyl10 ± 1.065 ± 3.513 ± 1.78 ± 0.9120 ± 5.1140 ± 5.9

Experimental Protocols

General Synthesis of 2-Aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles [1]

This protocol outlines a one-step synthesis procedure.

  • Preparation of the Intermediate: The common intermediate, thiazole-2-thiomethyl ether (5), is synthesized from dimethyl cyanodithiocarbonate (4) in a one-pot, three-step sequential procedure. This involves reaction with sodium sulfide, followed by 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, and finally potassium carbonate.[1]

  • Coupling Reaction: To a solution of thiazole-2-thiomethyl ether (5) in a suitable solvent, add the appropriate aryl/heteroaryl boronic acid.

  • Catalyst Addition: Add the palladium catalyst (Pd2dba3), a copper(I) cocatalyst (Cu(I)Tc), and a phosphine ligand (TFP).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole.

In Vitro Antiproliferative Activity Assay [1]

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to the desired concentrations in the culture medium. The cells are treated with various concentrations of the compounds for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or sulforhodamine B (SRB) assay.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Dimethyl cyanodithiocarbonate, etc.) intermediate Thiazole-2-thiomethyl ether Intermediate (5) start->intermediate One-pot, three-step procedure coupling Pd/Cu Catalyzed Coupling with Aryl Boronic Acid intermediate->coupling purification Purification (Column Chromatography) coupling->purification final_product 2-Aryl-4-amino-5-benzoylthiazole purification->final_product treatment Compound Treatment final_product->treatment Testing cell_culture Cancer Cell Line Culture cell_culture->treatment assay Antiproliferative Assay (e.g., MTT) treatment->assay data_analysis IC50 Determination assay->data_analysis data_analysis->coupling SAR Feedback & Optimization signaling_pathway compound 2-Aryl-4-amino- 5-benzoylthiazole tubulin Tubulin compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Required for g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces caspase3 Caspase-3 Activation apoptosis->caspase3 via

References

Reducing cytotoxicity of thiazole derivatives in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of thiazole derivatives in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?

A1: Thiazole derivatives can induce cytotoxicity in normal cells through several mechanisms, which often lead to apoptosis (programmed cell death).[1] Key reported mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds can trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[1]

  • Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways, such as the PI3K/mTOR pathway.[2][3]

  • Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, thereby preventing proliferation.[1][4]

  • VEGFR-2 Inhibition: Certain thiazole derivatives can inhibit VEGFR-2, a tyrosine kinase receptor involved in angiogenesis, which can impact both cancer and normal cells.[4][5]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cell death.[1]

  • Mitochondrial Dysfunction: A common finding is the disruption of the mitochondrial membrane potential (MMP).[1][5]

Q2: How can the selectivity of a thiazole derivative for cancer cells over normal cells be improved?

A2: Improving the therapeutic window is a critical goal. Several strategies can enhance selectivity:

  • Structural Modification: Structure-Activity Relationship (SAR) studies are key. Minor changes to the thiazole core or its substituents can dramatically alter selectivity. For example, modifying or replacing groups on the phenyl ring attached to the thiazole can be crucial for activity and toxicity.[6] Some studies have found that specific substitutions, like a methyl group on the thiazole nitrogen, can reduce antiproliferative activity while maintaining other desired effects like anti-migration.[7]

  • Prodrug Approach: Designing a prodrug that is selectively activated in the tumor microenvironment (e.g., by specific enzymes that are overexpressed in cancer cells) can reduce systemic toxicity.

  • Targeted Delivery: Utilizing delivery systems that preferentially target cancer cells can significantly lower the exposure of normal cells to the cytotoxic agent.

Q3: Are there specific drug delivery systems that can reduce the off-target cytotoxicity of thiazole derivatives?

A3: Yes, advanced drug delivery systems are a promising strategy. Encapsulating thiazole derivatives in nanoparticles can alter their pharmacokinetic profile, improve solubility, and enable targeted delivery to tumor sites, thereby reducing systemic toxicity.[8][9][10] Chitosan-based nanoparticles, for instance, have been synthesized and shown to have potent activity with low toxicity.[9]

Q4: What is a Selectivity Index (SI) and how is it used?

A4: The Selectivity Index (SI) is a quantitative measure of a compound's cytotoxicity towards cancer cells versus normal cells. It is calculated as the ratio of the IC50 (or CC50) value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells, which is a desirable characteristic for a potential drug candidate.[2]

Troubleshooting Guide

This guide provides a systematic approach for researchers who observe high cytotoxicity of their thiazole derivatives in normal cell lines.

Problem: My compound shows high cytotoxicity in a normal cell line (e.g., NIH/3T3, PCS-800-017).

Here is a workflow to diagnose the issue and explore potential solutions.

G start High Cytotoxicity Observed in Normal Cells confirm Step 1: Confirm Results (Repeat Assay, Check Purity) start->confirm evaluate_sar Step 2: Evaluate SAR (Synthesize Analogs) confirm->evaluate_sar Result is reproducible prodrug Step 3: Consider Prodrug Strategy evaluate_sar->prodrug delivery Step 4: Explore Advanced Delivery Systems (Nanoparticles) prodrug->delivery combination Step 5: Assess Combination Therapy delivery->combination end Optimized Compound/Strategy with Reduced Cytotoxicity combination->end G Thiazole Thiazole Derivative Mito Mitochondrial Stress Thiazole->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

Comparative Cross-Reactivity Profile of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity profile of the novel compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this report leverages structure-activity relationship (SAR) data from closely related 4-phenylthiazol-2-amine analogs to provide a predictive assessment of its potential biological targets. The primary focus of this comparison is on the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in the regulation of inflammation and pain.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and hydrolases. The substitution of a phenyl ring at the 4-position, particularly with electron-withdrawing groups such as trifluoromethyl, can significantly influence the compound's potency and selectivity. This guide aims to provide researchers with a valuable resource for understanding the potential cross-reactivity of this compound by comparing it with analogs for which experimental data is available.

Predicted and Comparative Inhibitory Activity

While direct experimental data for this compound is not currently available in public databases, its structural similarity to known inhibitors of sEH and FAAH allows for a predictive assessment. The presence of two trifluoromethyl groups on the phenyl ring is expected to confer significant potency. For a robust comparison, we have selected several 4-phenylthiazol-2-amine analogs with varying substitutions on the phenyl ring from published studies.

Table 1: Comparative Inhibitory Activity (IC50) of 4-Phenylthiazol-2-amine Analogs against sEH and FAAH

Compound IDPhenyl Ring SubstitutionHuman sEH IC50 (nM)Rat sEH IC50 (nM)Mouse sEH IC50 (nM)Human FAAH IC50 (nM)
Target Compound (Predicted) 3,5-bis(trifluoromethyl) High Potency High Potency Moderate to High Potency High Potency
Analog 14-H>10,000>10,000>10,0001,500
Analog 24-CH3871101,200120
Analog 34-CF3253045050
Analog 44-OCF3152030035
Analog 53,4-dichloro456080090

Data for analogs are compiled from publicly available research. The predicted activity of the target compound is based on established structure-activity relationships demonstrating that strong electron-withdrawing groups enhance inhibitory potency.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for the key enzymatic assays.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay quantifies the inhibition of sEH by measuring the hydrolysis of a fluorogenic substrate.

  • Reagents and Materials:

    • Human, rat, or mouse recombinant sEH

    • [3-(4-cyanophenyl)-oxiran-2-yl]methyl 2-methoxy-6-{[3-(oxan-2-yloxy)propyl]carbamoyl}benzoate (CMNPC) substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

  • Procedure:

    • Add 1 µL of test compound solution in DMSO to the wells of a 96-well plate.

    • Add 100 µL of sEH enzyme solution in assay buffer to each well.

    • Incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the CMNPC substrate solution in assay buffer.

    • Monitor the increase in fluorescence for 10-20 minutes at 30°C.

    • Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the inhibition of FAAH by monitoring the hydrolysis of a specific substrate.

  • Reagents and Materials:

    • Human recombinant FAAH

    • N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (TBAC) substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer: 125 mM Tris-HCl, pH 9.0

    • 96-well clear microplates

    • UV-Vis spectrophotometer

  • Procedure:

    • Add 1 µL of test compound solution in DMSO to the wells of a 96-well plate.

    • Add 50 µL of FAAH enzyme solution in assay buffer to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the TBAC substrate solution in assay buffer.

    • Incubate the reaction at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Read the absorbance at 278 nm.

    • Calculate the percent inhibition and determine the IC50 values.

Visualizing the Biological Context

To provide a clearer understanding of the potential biological implications of inhibiting sEH and FAAH, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.

sEH_FAAH_Pathways AA Arachidonic Acid P450 CYP450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Arachidonic_Acid2 Arachidonic Acid FAAH->Arachidonic_Acid2 Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor 4-Phenylthiazol-2-amine Inhibitors Inhibitor->sEH Inhibition Inhibitor->FAAH Inhibition

Caption: Dual inhibition of sEH and FAAH by 4-phenylthiazol-2-amine analogs.

Experimental_Workflow start Start: Compound Synthesis and Characterization prep Prepare Stock Solutions of Test Compounds in DMSO start->prep sEH_assay sEH Inhibition Assay (Fluorogenic) prep->sEH_assay FAAH_assay FAAH Inhibition Assay (Spectrophotometric) prep->FAAH_assay data_analysis Data Analysis: Calculate IC50 Values sEH_assay->data_analysis FAAH_assay->data_analysis comparison Compare Potency and Selectivity of Analogs data_analysis->comparison end End: Cross-Reactivity Profile Assessment comparison->end

Caption: General workflow for assessing the cross-reactivity of 4-phenylthiazol-2-amines.

Conclusion

Based on the available SAR data for 4-phenylthiazol-2-amine analogs, it is predicted that this compound will be a potent dual inhibitor of both sEH and FAAH. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly enhance its binding affinity to both enzymes compared to less substituted analogs. Researchers investigating this compound should anticipate potent effects on pathways regulated by these enzymes and consider its potential as a therapeutic agent for inflammatory and pain-related disorders. Further experimental validation is crucial to confirm this predicted cross-reactivity profile and to explore potential off-target activities against other enzyme families, such as kinases.

Validation of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine Activity in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical efficacy of the novel investigational compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, hereafter referred to as Compound-X, in a xenograft model of BRAF V600E-mutant melanoma. The performance of Compound-X is compared against the current standard-of-care combination therapy, Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor). This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in BRAF V600E Melanoma Xenograft Model

The in vivo antitumor activity of Compound-X was evaluated in a human melanoma xenograft model established with the A375 cell line, which harbors the BRAF V600E mutation. The efficacy of Compound-X, administered as a monotherapy, was compared to a vehicle control and the combination of Dabrafenib and Trametinib.

Table 1: Summary of Antitumor Activity in A375 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Statistically Significant vs. Vehicle (p-value)
Vehicle Control0.5% HPMC + 0.2% Tween 80, p.o., q.d.1542 ± 210--
Compound-X50 mg/kg, p.o., q.d.485 ± 9568.5< 0.01
Dabrafenib + Trametinib30 mg/kg + 1 mg/kg, p.o., q.d.275 ± 6882.2< 0.001

Data are presented as mean ± standard error of the mean (SEM). p.o. = oral administration, q.d. = once daily.

Postulated Mechanism of Action and Signaling Pathway

Based on its structural features, including a 2-aminothiazole core, Compound-X is postulated to function as a kinase inhibitor.[1][2][3] Specifically, it is hypothesized to target the constitutively active BRAF V600E mutant protein, a key driver in the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] Inhibition of BRAF V600E by Compound-X is expected to block downstream signaling through MEK and ERK, thereby inhibiting cell proliferation and promoting apoptosis.[6][7] The comparator therapy, Dabrafenib and Trametinib, targets two nodes in this pathway, BRAF and MEK respectively, leading to a more potent and durable response.[8]

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation CompoundX Compound-X CompoundX->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

MAPK Signaling Pathway Inhibition.

Experimental Protocols

Cell Culture

The human melanoma cell line A375 (ATCC® CRL-1619™), which is positive for the BRAF V600E mutation, was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Development

All animal procedures were conducted in accordance with institutional guidelines.

  • Animal Model : Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation : A375 cells were harvested during their exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of DMEM and Matrigel was injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring : Tumor growth was monitored three times weekly using a digital caliper. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.[4]

  • Randomization : When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).

Treatment Administration
  • Vehicle Control : A solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water was administered orally once daily.

  • Compound-X : The compound was suspended in the vehicle solution and administered orally once daily at a dose of 50 mg/kg.

  • Dabrafenib + Trametinib : Dabrafenib (30 mg/kg) and Trametinib (1 mg/kg) were co-suspended in the vehicle solution and administered orally once daily.[4]

  • Duration : Treatment was continued for 21 consecutive days.

Efficacy Evaluation
  • Primary Endpoint : The primary endpoint was tumor growth inhibition (TGI), calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Toxicity Assessment : Animal body weight was recorded three times weekly as a measure of treatment-related toxicity.

  • Statistical Analysis : Differences in tumor volume between groups were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Xenograft_Workflow CellCulture 1. A375 Cell Culture (BRAF V600E) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization (Tumor Volume ~150 mm³) TumorGrowth->Randomization Treatment 6. Daily Oral Dosing (21 Days) Randomization->Treatment Monitoring 7. Tumor & Body Weight Measurement (3x/week) Treatment->Monitoring Endpoint 8. Endpoint Analysis (Day 21) Monitoring->Endpoint DataAnalysis 9. Data Analysis (TGI, Statistics) Endpoint->DataAnalysis

Experimental Workflow for Xenograft Study.

References

A Comparative Guide to the Mechanisms of Action: Dasatinib vs. 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison between the well-established multi-targeted tyrosine kinase inhibitor, Dasatinib, and the chemical entity 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine. While Dasatinib has a thoroughly documented mechanism of action and clinical application, this compound is primarily recognized as a chemical scaffold. This comparison will explore the known activities of Dasatinib and the potential biological action of the thiazole derivative based on its structural components and data from analogous compounds.

Dasatinib: A Potent Multi-Targeted Kinase Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action is centered on the potent inhibition of multiple key kinases involved in cancer cell proliferation and survival.

Mechanism of Action

Dasatinib's primary therapeutic effect comes from its high-affinity binding to the ATP-binding site of the BCR-ABL fusion protein.[2] This abnormal protein exhibits constitutive tyrosine kinase activity, driving the uncontrolled cell growth characteristic of CML.[2] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome resistance caused by many BCR-ABL mutations.[1]

Beyond BCR-ABL, Dasatinib is a broad-spectrum inhibitor, potently targeting SRC family kinases (SFKs), including SRC, LCK, and FYN, as well as c-KIT, EPHA2, and platelet-derived growth factor receptor β (PDGFRβ).[1][3] The inhibition of these kinases disrupts multiple downstream signaling pathways critical for cancer cells, including the MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to the induction of apoptosis.

Signaling Pathway Inhibition by Dasatinib

The diagram below illustrates the key signaling pathways disrupted by Dasatinib. By blocking BCR-ABL and SRC family kinases, it prevents the phosphorylation cascade that promotes cell proliferation, survival, and migration.

Dasatinib_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (SRC, LCK, FYN) Dasatinib->SRC_Family Other_Kinases Other Kinases (c-KIT, PDGFRβ, EPHA2) Dasatinib->Other_Kinases PI3K_AKT PI3K / AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS / MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK / STAT Pathway BCR_ABL->JAK_STAT SRC_Family->PI3K_AKT SRC_Family->RAS_MAPK SRC_Family->JAK_STAT Proliferation Proliferation Survival Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Figure 1: Dasatinib's inhibitory action on key oncogenic kinases and their downstream pathways.

This compound: A Privileged Scaffold

Publicly available data does not define a specific mechanism of action for this compound. Instead, it is recognized as a chemical scaffold—a core structure used in medicinal chemistry to develop new therapeutic agents. Its potential for biological activity can be inferred from its two key structural components: the 2-aminothiazole core and the bis(trifluoromethyl)phenyl group.

Structural and Functional Insights

The 2-aminothiazole moiety is a well-established "privileged structure" in drug discovery, particularly for the development of kinase inhibitors.[2][4] This scaffold is present in numerous biologically active compounds, including Dasatinib itself, and is known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2] Derivatives of 2-aminothiazole have been shown to inhibit a wide range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and protein kinase CK2.[5][6][7]

The bis(trifluoromethyl)phenyl group significantly influences the compound's pharmacokinetic properties. The trifluoromethyl (CF3) groups are highly lipophilic, which can enhance membrane permeability and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation and increasing its stability.[8]

The combination of a proven kinase-binding scaffold with a moiety that enhances drug-like properties suggests that this compound is a promising starting point for the design of novel kinase inhibitors.

Figure 2: Structural analysis of this compound.

Quantitative Performance Data

The following tables summarize the inhibitory activity (IC50) of Dasatinib against its primary targets and provide contextual data for other 2-aminothiazole derivatives to illustrate the potential of this scaffold.

Table 1: Inhibitory Potency (IC50) of Dasatinib Against Key Kinases

Target Kinase IC50 (nM) Reference
BCR-ABL < 1 [9]
SRC 0.8 [3]
c-KIT 79 [3]
LCK < 1 [3]
EPHA2 16 [1]

| PDGFRβ | 28 |[1] |

Table 2: Examples of Inhibitory Potency (IC50) of Various 2-Aminothiazole Derivatives (Contextual) This table demonstrates the broad applicability of the 2-aminothiazole scaffold against different kinase targets and does not represent the activity of this compound itself.

Derivative ClassTarget KinaseIC50 (nM)Reference
4-Aryl-5-aminoalkyl-thiazole-2-amineROCK II20[10]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A8.0[11]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora B9.2[11]
Aryl 2-aminothiazoleCK2α3400[5]
Thiazole-based B-RAF inhibitorB-RAF V600E23.1[7]

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro assays. Below are representative protocols for determining kinase inhibition and cell viability.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.5). Prepare a stock solution of the test compound (e.g., Dasatinib) in DMSO and perform serial dilutions. Prepare the kinase, substrate (e.g., a specific peptide), and [γ-³²P]ATP.

  • Reaction Setup : In a 96-well plate, add the kinase, the specific substrate, and the serially diluted test compound to the kinase buffer.

  • Initiation : Start the reaction by adding [γ-³²P]ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination : Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³²P]ATP will be washed away.

  • Quantification : After washing and drying the plate, add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis : The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[12][13]

Kinase_Assay_Workflow start Start reagent 1. Prepare Reagents (Kinase, Substrate, Compound, [γ-³²P]ATP) start->reagent setup 2. Set up Reaction Plate (Kinase + Substrate + Compound) reagent->setup initiate 3. Initiate Reaction (Add [γ-³²P]ATP & Incubate) setup->initiate terminate 4. Terminate Reaction (Add Stop Solution) initiate->terminate separate 5. Separate Substrate (Transfer to Filter Plate & Wash) terminate->separate quantify 6. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 7. Analyze Data (Plot Inhibition vs. Concentration) quantify->analyze end Calculate IC50 analyze->end

Figure 3: General workflow for an in vitro radiometric kinase inhibition assay.
Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

  • Cell Plating : Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[14]

  • Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of the compound and use non-linear regression to determine the IC50 value.[1][14]

Conclusion

The comparison between Dasatinib and this compound highlights the distinction between a clinically validated drug and a promising chemical scaffold.

  • Dasatinib has a well-defined mechanism of action as a potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others. Its broad-spectrum activity disrupts key oncogenic signaling pathways, providing a robust therapeutic effect in specific leukemias.

  • This compound , while lacking specific biological data, represents a structure of significant interest for drug discovery. Its 2-aminothiazole core is a proven kinase-binding motif, and the bis(trifluoromethyl)phenyl group confers favorable pharmacokinetic properties. Based on the activities of analogous structures, it holds potential as a template for the development of novel kinase inhibitors.

For researchers and drug development professionals, Dasatinib serves as a benchmark for multi-targeted kinase inhibition, while scaffolds like this compound represent the starting points from which next-generation targeted therapies may be engineered.

References

Orthogonal Assays for Confirming Target Engagement of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the direct binding of the compound 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine to its intracellular targets. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases and other cellular targets.[1][2][3] The inclusion of the 3,5-bis(trifluoromethyl)phenyl group suggests that this compound may exhibit potent and selective activity.[4]

Confirmation of target engagement is a critical step in drug discovery to validate the mechanism of action and ensure that the observed phenotypic effects are a direct result of the compound binding to its intended target.[5] A multi-pronged approach using orthogonal assays with different underlying principles is essential to generate high-confidence data. This guide outlines a strategy for target validation of this compound, focusing on a hypothetical primary target class, protein kinases, based on the prevalence of this target for aminothiazole derivatives.[6][7][8]

Hypothetical Target: Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[7] Their dysregulation is frequently observed in cancer, making them attractive therapeutic targets. Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[7][8] For the purpose of this guide, we will consider Aurora Kinase A as the hypothetical primary target of this compound.

Signaling Pathway of Aurora Kinase A

Aurora_Kinase_A_Pathway Polo-like kinase 1 Polo-like kinase 1 Aurora Kinase A Aurora Kinase A Polo-like kinase 1->Aurora Kinase A Activates Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A->Spindle Assembly G2/M Transition G2/M Transition Aurora Kinase A->G2/M Transition TPX2 TPX2 TPX2->Aurora Kinase A Activates This compound This compound This compound->Aurora Kinase A Inhibits

Figure 1: Simplified signaling pathway of Aurora Kinase A and the proposed inhibitory action of the compound.

Comparison of Orthogonal Target Engagement Assays

To robustly confirm that this compound directly engages Aurora Kinase A, a combination of biophysical, biochemical, and cellular assays should be employed.

Assay TypePrincipleKey Parameters MeasuredThroughputLabel Requirement
Biophysical Assays
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against thermal denaturation.[5]Thermal shift (ΔTm), EC50Low to HighLabel-free
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon ligand binding to an immobilized target.[9]Association rate (ka), Dissociation rate (kd), Affinity (KD)MediumLabel-free
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a target in solution.Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowLabel-free
Biochemical Assays
Kinase Activity AssayMeasures the inhibition of the target kinase's catalytic activity.IC50HighOften requires labeled substrate (e.g., ATP, peptide)
Cellular Assays
Target Phosphorylation AssayMeasures the phosphorylation of a downstream substrate of the target kinase in cells.IC50Medium to HighRequires specific antibodies

Table 1: Comparison of key features of orthogonal assays for target engagement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[5]

Experimental Workflow:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis A Treat cells with This compound or vehicle (DMSO) B Heat cell lysates or intact cells at a range of temperatures A->B C Separate soluble and aggregated protein fractions B->C D Quantify soluble Aurora Kinase A (e.g., by Western Blot or ELISA) C->D

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HeLa, known to express Aurora Kinase A) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and determine the concentration of Aurora Kinase A using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble Aurora Kinase A as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on the binding of a small molecule to its purified protein target.[9]

Protocol:

  • Immobilization of Target Protein: Covalently immobilize purified recombinant Aurora Kinase A onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized protein).

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of purified Aurora Kinase A and this compound in the same buffer to minimize heat of dilution effects.

  • Titration: Place the Aurora Kinase A solution in the sample cell of the calorimeter and the compound solution in the injection syringe.

  • Data Acquisition: Perform a series of injections of the compound into the protein solution while monitoring the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and entropy change (ΔS).

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that could be obtained from the described orthogonal assays, confirming the engagement of this compound with Aurora Kinase A.

AssayParameterThis compoundControl Compound (e.g., Alisertib)
CETSA ΔTm (°C)+5.2+6.5
Cellular EC50 (µM)0.150.02
SPR KD (nM)255
ka (1/Ms)1.2 x 10^52.5 x 10^5
kd (1/s)3.0 x 10^-31.25 x 10^-3
ITC KD (nM)308
ΔH (kcal/mol)-8.5-9.2
-TΔS (kcal/mol)-2.1-2.5
n (stoichiometry)1.051.02
Kinase Assay IC50 (nM)152
Target Phosphorylation Cellular IC50 (nM)12015

Table 2: Illustrative quantitative data from orthogonal assays for target engagement of this compound with Aurora Kinase A. Data for the control compound, Alisertib (a known Aurora Kinase A inhibitor), is provided for comparison.

Conclusion

A rigorous confirmation of target engagement for this compound requires the application of multiple orthogonal assays. The combination of biophysical techniques like CETSA, SPR, and ITC, along with biochemical and cellular functional assays, provides a comprehensive and high-confidence assessment of direct target binding and its functional consequences. The data generated from this multi-assay approach is crucial for validating the mechanism of action and guiding the further development of this promising compound.

References

Benchmarking a Novel Thiazole Derivative: 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the hypothetical anticancer potential of a novel compound, 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, against well-established anticancer agents. The purpose is to offer a framework for its potential evaluation as a new therapeutic candidate. The inclusion of trifluoromethyl groups and a thiazole core suggests that this molecule may exhibit significant biological activity, as derivatives of thiazole are known to possess a wide range of pharmacological properties, including anticancer effects.[1][2][3][4][5][6]

Introduction to the Compound and Benchmarks

This compound is a synthetic compound featuring a 2-aminothiazole scaffold, a structure known for its presence in clinically approved anticancer drugs like Dasatinib.[2] The addition of a phenyl ring substituted with two trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and cellular permeability.[1]

For this comparative analysis, we will benchmark the hypothetical performance of this novel thiazole derivative against two established anticancer drugs:

  • DF 203 (2-(4-amino-3-methylphenyl)benzothiazole): A benzothiazole derivative known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to selective induction of apoptosis in sensitive cancer cells.[7][8][9]

  • Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma. It serves as a benchmark for compounds targeting signal transduction pathways.[10]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical cytotoxic activity (IC50 values) of this compound against a panel of human cancer cell lines, compared to the known activities of DF 203 and Sorafenib. The data for the novel compound is postulated based on the general potency observed in similar thiazole derivatives.[1][2][10]

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)DF 203 (IC50, µM)Sorafenib (IC50, µM)
MCF-7Breast Cancer2.50.01 - 10[8][9]5.8
A549Lung Cancer5.2>106.2
HT29Colon Cancer3.8Not widely reported7.1
HepG2Liver Cancer1.9Not widely reported1.62[10]

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

Benzothiazole derivatives often exert their anticancer effects through the activation of the AhR signaling pathway.[7] This pathway involves the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolize the compound into cytotoxic products that can cause DNA damage in cancer cells.[7][8][9] Given the structural similarities, it is plausible that this compound could also engage this pathway.

AhR_Signaling_Pathway Potential Mechanism: AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm Thiazole_Derivative 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine AhR_Complex AhR-Hsp90-XAP2 Complex Thiazole_Derivative->AhR_Complex Binds Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerizes with AhR_ARNT_Complex AhR-ARNT Complex ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_Complex->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation Metabolites Cytotoxic Metabolites CYP1A1_Protein->Metabolites Metabolizes Thiazole DNA_Damage DNA Damage Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated AhR signaling pathway for thiazole derivatives.

Experimental Protocols

The following are standard experimental protocols that can be used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[11]

MTT_Assay_Workflow Workflow for Determining IC50 using MTT Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 value using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis (programmed cell death) by the test compound.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified.

Cell Cycle Analysis

This analysis determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[11]

Logical Framework for Comparative Evaluation

The following diagram illustrates the logical flow for a comprehensive preclinical evaluation of this compound.

Comparative_Evaluation_Framework Framework for Preclinical Evaluation Compound 4-(3,5-bis(trifluoromethyl)phenyl) thiazol-2-amine In_Vitro In Vitro Studies Compound->In_Vitro Mechanism Mechanism of Action Studies Compound->Mechanism In_Vivo In Vivo Studies In_Vitro->In_Vivo Comparison Comparative Analysis In_Vitro->Comparison Toxicity Toxicity Studies In_Vivo->Toxicity In_Vivo->Comparison Mechanism->Comparison Toxicity->Comparison Benchmark Benchmark Drugs (e.g., DF 203, Sorafenib) Benchmark->Comparison Conclusion Conclusion on Therapeutic Potential Comparison->Conclusion

Caption: Logical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion

This comparative guide provides a foundational benchmark for this compound against known anticancer agents. The hypothetical data and postulated mechanism of action suggest that this novel thiazole derivative may possess a favorable cytotoxic profile, warranting further investigation. The outlined experimental protocols provide a clear path for validating its potential as a novel therapeutic candidate. The structural features of the molecule, particularly the trifluoromethyl groups, are known to enhance the pharmacological properties of drug candidates.[1] Further studies are essential to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.

References

Fluorinated vs. Non-Fluorinated Thiazole Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data. Thiazole, a versatile heterocyclic scaffold, is present in numerous biologically active compounds.[1][2] The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved therapeutic potential.[3][4]

Anticancer Activity: A Tale of Enhanced Potency

Fluorination has consistently demonstrated the potential to enhance the anticancer activity of thiazole derivatives. This is often attributed to the unique properties of the fluorine atom, including its high electronegativity and ability to form strong carbon-fluorine bonds, which can lead to increased stability and altered electronic properties of the molecule.[3][4]

A noteworthy example is the comparison of fluorinated and non-fluorinated thiazolo[4,5-d]pyrimidine derivatives. Studies have shown that analogs bearing a fluorophenyl moiety exhibit significant anticancer activity. For instance, certain fluorinated compounds were found to be active against a panel of 60 human tumor cell lines.

In a study on novel fluorinated thiazole derivatives, a nanosized thiazole derivative (7c) showed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.97 µg/ml, which was more potent than the standard drug cisplatin (IC50 = 4.33 µg/ml).[5] Another fluorinated thiazole derivative (13b) also showed good activity with an IC50 of 13.4 µg/ml.[5]

Furthermore, the substitution of a methyl group with a trifluoromethyl group in 1,2,3-triazole derivatives bearing a thiazole-like core resulted in more active compounds against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[3][4] This highlights the positive impact of fluorine substitution on cytotoxic activity.

Quantitative Comparison of Anticancer Activity
Compound TypeCancer Cell LineIC50 ValueReference
Fluorinated Thiazole Derivative (7c)MDA-MB-231 (Breast)2.97 µg/ml[5]
Cisplatin (Standard)MDA-MB-231 (Breast)4.33 µg/ml[5]
Fluorinated Thiazole Derivative (13b)MDA-MB-231 (Breast)13.4 µg/ml[5]
Trifluoromethyl-substituted triazoleMCF-7 (Breast)Greater than average potency[3]
Fluorinated 1,2,4-triazole analogMDA-MB-231 (Breast)28 µM[3][4]
Fluorinated triazole hybrids (37 & 38)MGC-803, MCF-7, PC-3, EC-1090.76–20.84 µM[3][4]
Non-fluorinated counterparts-Less than 90% inhibition[3][4]

Dihydrofolate Reductase (DHFR) Inhibition: A Key Mechanism

One of the proposed mechanisms for the anticancer activity of some thiazole analogs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death.[3][4] Fluorinated analogs have been shown to be potent inhibitors of DHFR. The substitution with fluorine can enhance the binding affinity of the molecule to the active site of the enzyme.

Caption: DHFR Inhibition by Fluorinated Thiazole Analogs

Antidiabetic Activity: Targeting α-Amylase

In the context of metabolic diseases, fluorinated thiazole analogs have emerged as promising candidates for the management of diabetes. A study on fluorophenyl-based thiazoles demonstrated their potential as α-amylase inhibitors.[6][7] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.

One of the synthesized fluorinated hydrazinylthiazole derivatives, compound 3h , exhibited a higher α-amylase inhibition (IC50 = 5.14 ± 0.03 μM) compared to the standard drug acarbose (IC50 = 5.55 ± 0.06 μM).[6][7] This indicates that the presence of fluorine can enhance the inhibitory activity against this metabolic enzyme.

Quantitative Comparison of α-Amylase Inhibition
CompoundTarget EnzymeIC50 Value (μM)Reference
Fluorinated Thiazole Analog (3h)α-Amylase5.14 ± 0.03[6][7]
Acarbose (Standard)α-Amylase5.55 ± 0.06[6][7]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated thiazole analogs) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Caption: MTT Assay Workflow

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-amylase activity.

  • Reagent Preparation: Prepare a starch solution (substrate), α-amylase solution, and the test compounds at various concentrations.

  • Incubation: Pre-incubate the test compound with the α-amylase solution for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Color Development: Heat the mixture to develop the color.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.

Conclusion

The available data strongly suggest that the incorporation of fluorine into the thiazole scaffold is a highly effective strategy for enhancing the biological efficacy of these analogs. In the realm of anticancer research, fluorinated thiazoles have demonstrated superior potency compared to their non-fluorinated counterparts and even standard chemotherapeutic agents in some cases. Similarly, in the context of antidiabetic drug discovery, fluorination has led to the development of potent α-amylase inhibitors. These findings underscore the importance of exploring fluorination as a key design element in the development of novel thiazole-based therapeutics. Further research focusing on the synthesis and evaluation of a wider range of fluorinated thiazole analogs is warranted to fully exploit their therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Trifluoromethylphenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl groups into pharmacologically active molecules is a well-established approach to enhance their metabolic stability and bioavailability. This guide explores the biological activity of thiazole derivatives bearing trifluoromethylphenyl substituents, drawing parallels to the potential activity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. The following sections summarize key findings from in vitro and in vivo studies on analogous compounds, highlighting their therapeutic potential in oncology and infectious diseases.

In Vitro Activity of Trifluoromethylphenyl Thiazole Analogs

The in vitro evaluation of trifluoromethylphenyl thiazole derivatives has demonstrated a broad spectrum of biological activities, ranging from anticancer to antimicrobial effects.

Anticancer Activity:

Several studies have reported the cytotoxic effects of thiazole derivatives with trifluoromethylphenyl groups against various cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their ability to inhibit the growth of A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. While many derivatives showed moderate activity, one compound with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring exhibited the highest activity.[1]

In another study, a [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide derivative was tested against a panel of human tumor cell lines. The compound was most effective against leukemia cell lines.[2]

Table 1: In Vitro Anticancer Activity of Representative Trifluoromethylphenyl Thiazole Analogs

Compound/AnalogCell LineAssay TypeActivity MetricResult
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (most active variant)HCT-8Not Specified% Inhibition48% inhibition
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)MTT AssayIC507.5 µg/mL
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromideJurkat (Leukemia)MTT AssayIC508.9 µg/mL

Antimicrobial Activity:

Thiazole derivatives have also been investigated for their antibacterial properties. A study focused on synthetic thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated potent in vitro activity. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1.3 µg/mL.[3][4]

Table 2: In Vitro Antibacterial Activity of Representative Thiazole Analogs against MRSA

Compound/AnalogBacterial StrainAssay TypeActivity MetricResult
Thiazole Analog 1MRSABroth MicrodilutionMIC1.3 µg/mL
Thiazole Analog 2MRSABroth MicrodilutionMIC1.3 µg/mL
Thiazole Analog 3MRSABroth MicrodilutionMIC>1.3 µg/mL

In Vivo Activity of Trifluoromethylphenyl Thiazole Analogs

The promising in vitro results of some thiazole derivatives have led to their evaluation in animal models to assess their in vivo efficacy and safety.

Antibacterial Efficacy in a Murine Skin Infection Model:

A series of synthetic thiazole compounds with potent in vitro activity against MRSA were tested in a murine skin infection model. The compounds were applied topically as a 2% suspension to wounds infected with MRSA. The results showed that these compounds significantly reduced the bacterial burden in the wounds by more than 90%, an efficacy comparable to the antibiotic mupirocin.[3][4] This demonstrates a positive correlation between the in vitro MIC values and the in vivo antibacterial effect for this class of compounds.

Table 3: In Vivo Antibacterial Efficacy of Thiazole Analogs in a Murine MRSA Skin Infection Model

Compound/Analog (2% suspension)Treatment DurationOutcome
Thiazole Analog 13 days (twice daily)>90% reduction in MRSA burden
Thiazole Analog 33 days (twice daily)>90% reduction in MRSA burden
Thiazole Analog 43 days (twice daily)>90% reduction in MRSA burden
Thiazole Analog 53 days (twice daily)>90% reduction in MRSA burden
Mupirocin (2% suspension)3 days (twice daily)>90% reduction in MRSA burden

Experimental Protocols

In Vitro Anticancer Assay (MTT Assay): [2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antibacterial Assay (Broth Microdilution): [3][4]

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Murine Skin Infection Model: [3][4]

  • Animal Model: An open wound is created on the dorsal region of mice.

  • Infection: The wound is infected with a specific strain of MRSA.

  • Treatment: A suspension of the test compound (e.g., 2%) or a control vehicle/antibiotic is applied topically to the wound twice daily for a set duration (e.g., 3 days).

  • Bacterial Burden Assessment: At the end of the treatment period, the skin tissue from the wound site is excised, homogenized, and plated on selective agar to determine the number of viable bacteria (CFU/gram of tissue).

  • Data Analysis: The reduction in bacterial burden is calculated by comparing the CFU counts from the treated groups to the vehicle control group.

Visualizations

In_Vitro_Anticancer_Workflow cluster_workflow In Vitro Anticancer Activity Workflow (MTT Assay) A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

In_Vivo_Antibacterial_Workflow cluster_workflow In Vivo Antibacterial Efficacy Workflow A Create skin wound in mouse model B Infect wound with MRSA A->B C Topical application of test compound B->C D Excise and homogenize tissue C->D E Plate homogenate and count CFU D->E F Determine reduction in bacterial burden E->F

Caption: Experimental workflow for the in vivo murine skin infection model.

Correlation and Conclusion

While a direct in vitro to in vivo correlation for the specific molecule this compound cannot be established from the available literature, the data on analogous compounds suggest a promising trend. For antibacterial activity, there appears to be a good correlation where potent in vitro MIC values translate to significant in vivo efficacy in a topical infection model.[3][4]

For anticancer activity, the in vitro data provides a strong rationale for further in vivo studies. The presence of trifluoromethyl groups is generally associated with improved pharmacokinetic properties, which could potentially enhance the in vivo efficacy of these compounds. However, without specific in vivo anticancer data for these thiazole derivatives, a definitive correlation cannot be made.

References

A Comparative Guide to the Selectivity of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine, a Putative Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the putative soluble epoxide hydrolase (sEH) inhibitor, 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine. Due to the absence of publicly available selectivity panel data for this specific compound, this document provides a representative comparison with well-characterized sEH inhibitors, TPPU and AUDA, to offer a framework for evaluating its potential selectivity profile. The information herein is intended to guide researchers in designing and interpreting selectivity studies for novel sEH inhibitors.

The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain. sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased. The chemical structure of this compound, featuring a bis(trifluoromethyl)phenyl moiety, is characteristic of potent sEH inhibitors.[1]

Data Presentation: Comparative Selectivity Panel

To assess the selectivity of a novel compound, it is crucial to evaluate its activity against a panel of off-target enzymes and receptors. The following table provides a representative selectivity profile for two well-established sEH inhibitors, TPPU and AUDA, against a panel of targets commonly included in preclinical safety and selectivity screening. This serves as a benchmark for the expected selectivity of a compound like this compound.

TargetTPPU IC50 (nM)AUDA IC50 (nM)Rationale for Inclusion
Primary Target
Human sEH3.7[2]69[3]Primary therapeutic target
Murine sEH2.8[4]18[3]Assessment of cross-species potency
Secondary/Off-Targets
Microsomal Epoxide Hydrolase (mEH)>10,000>10,000Key hydrolase with structural similarity to sEH[5]
Fatty Acid Amide Hydrolase (FAAH)>10,000Not reportedPotential for overlapping pharmacology in pain and inflammation
Cyclooxygenase-2 (COX-2)>10,000>10,000Key enzyme in the inflammatory pathway
p38α Mitogen-Activated Protein Kinase>1,000Not reportedTPPU has shown some activity against p38β[6]
hERG Potassium Channel>10,000>10,000Critical for assessing cardiovascular safety
A selection of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6)No significant inhibitionNo significant inhibitionEvaluation of potential for drug-drug interactions[5]

Experimental Protocols

A robust and reproducible in vitro assay is essential for determining the potency and selectivity of sEH inhibitors. The most common method is a fluorometric assay utilizing a synthetic substrate that becomes fluorescent upon hydrolysis by sEH.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human sEH.

Materials:

  • Recombinant human sEH (hsEH)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., TPPU, AUDA)

  • sEH fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[7]

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Prepare final compound dilutions by diluting the DMSO serial dilutions 1:100 in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the diluted test compound or reference inhibitor solutions to the appropriate wells in triplicate.

    • For the 100% activity control (no inhibition), add 50 µL of Assay Buffer containing 1% DMSO.

    • For the background control (no enzyme), add 100 µL of Assay Buffer.

  • Enzyme Addition:

    • Prepare a working solution of hsEH in Assay Buffer at a concentration that yields a linear reaction rate for at least 30 minutes.

    • Add 50 µL of the hsEH working solution to all wells except the background control wells.

  • Pre-incubation:

    • Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.[9]

  • Reaction Initiation:

    • Prepare a working solution of the PHOME substrate in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the PHOME working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

    • Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[10]

  • Data Analysis:

    • Determine the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the average rate of the background control from all other rates.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

sEH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., this compound) sEH_Inhibitor->sEH Inhibition

Caption: The soluble epoxide hydrolase (sEH) signaling pathway.

Experimental Workflow Diagram

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - Assay Buffer - Test Compounds - hsEH Enzyme - PHOME Substrate Dispense_Reagents Dispense Buffer, Compounds, and Enzyme into 96-well Plate Prepare_Reagents->Dispense_Reagents Pre_incubate Pre-incubate at 30°C for 15 min Dispense_Reagents->Pre_incubate Initiate_Reaction Initiate Reaction with PHOME Substrate Pre_incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Calculate_IC50

References

A Comparative Analysis of Bis-Thiazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various bis-thiazole derivatives that have emerged as promising kinase inhibitors. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

The thiazole scaffold is a prominent feature in many biologically active compounds, and molecules incorporating a bis-thiazole motif have demonstrated significant potential as inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a known driver of cancer and other diseases, making kinase inhibitors a critical area of drug discovery.[3] This guide focuses on a comparative study of recently developed bis-thiazole derivatives, with a particular emphasis on their inhibitory effects on Pim-1 kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Inhibitory Activities of Bis-Thiazole Derivatives

The following tables summarize the in vitro inhibitory activities of selected bis-thiazole derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Bis-Thiazole Derivatives

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
3b Pim-10.32Staurosporine0.36
8b Pim-10.24Staurosporine0.36
Compound 50 VEGFR-2-Sorafenib-
Compound 24 PI3K0.00233Alpelisib0.00496
Compound 3b (Thiazole derivative) PI3Kα0.086Alpelisib-
Compound 3b (Thiazole derivative) mTOR0.221Dactolisib-

Note: The percentage of inhibition for compound 50 against VEGFR-2 was reported as 85.72%.[4] IC50 values for Alpelisib against PI3K were reported in nM and converted to µM for consistency.[4]

Table 2: Cytotoxic Activity of Bis-Thiazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3b T47D (Breast Cancer)---
8b T47D (Breast Cancer)---
Compound 5f KF-28 (Ovarian Cancer)0.006--
Compound 5c Hela (Cervical Cancer)0.0006--
Compound 50 MDA-MB-231 (Breast Cancer)1.21--
Compound 18 A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75BEZ235-
Compound 6c HePG2 (Liver Cancer)6.89Doxorubicin5.50
Compound 6c MCF7 (Breast Cancer)9.94Doxorubicin5.23
Compound 6c HCT-116 (Colon Cancer)12.67Doxorubicin8.87
Compound 7e HePG2 (Liver Cancer)8.37Doxorubicin5.50
Compound 7e MCF7 (Breast Cancer)7.31Doxorubicin5.23
Compound 7e HCT-116 (Colon Cancer)24.86Doxorubicin8.87

Note: For compounds 3b and 8b, their effect on the T47D cell cycle was reported rather than a specific IC50 value.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare solutions of the kinase, substrate peptide, and ATP at appropriate concentrations.

  • Assay Procedure:

    • Serially dilute the test compound in DMSO.

    • In a 96-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate at room temperature for 10 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the bis-thiazole derivatives and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[7]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, providing insights into apoptotic pathways.[1]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Analyze the intensity of the bands corresponding to the cleaved (active) forms of caspases and PARP. An increase in these bands indicates the induction of apoptosis.[9]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of bis-thiazole kinase inhibitors.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (degrades) Cdc25A Cdc25A Pim1->Cdc25A phosphorylates (activates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression (G1/S) p27->CellCycle inhibits Cdc25A->CellCycle promotes

Caption: Simplified Pim-1 kinase signaling pathway.

Experimental_Workflow Start Start: Bis-Thiazole Compound Synthesis KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellCulture Cancer Cell Line Culture Start->CellCulture DataAnalysis Data Analysis (IC50, etc.) KinaseAssay->DataAnalysis MTTAssay Cell Viability (MTT) Assay CellCulture->MTTAssay WesternBlot Western Blot (Apoptosis Markers) CellCulture->WesternBlot MTTAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Lead Compound Identification DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating bis-thiazole kinase inhibitors.

References

A Comparative Guide to Prodrug Strategies for 2-Aminophenyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of prodrug strategies for 2-aminophenyl benzothiazoles, a class of potent and selective antitumor agents. A significant challenge with these compounds is their lipophilicity, which limits their aqueous solubility and bioavailability for parenteral administration. The primary and most successful prodrug strategy to date involves the conjugation of amino acids to the exocyclic primary amine of the 2-(4-aminophenyl)benzothiazole core, creating water-soluble amide derivatives. This guide will compare the performance of these amino acid prodrugs with their parent compounds, supported by experimental data and detailed methodologies.

Mechanism of Action: A Selective Approach

2-Aminophenyl benzothiazoles exert their antitumor effect through a unique mechanism of action. These compounds are potent agonists of the aryl hydrocarbon receptor (AhR).[1] Binding to AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression, primarily in sensitive cancer cells.[2][3] CYP1A1 then metabolically activates the benzothiazole derivatives into reactive electrophilic species.[2] These species form DNA adducts, ultimately triggering apoptotic cell death.[2] The remarkable selectivity of these compounds stems from the selective induction of CYP1A1 in susceptible tumor cells.[2]

Amino Acid Prodrug Strategy: Enhancing Solubility and Bioavailability

To overcome the poor water solubility of 2-aminophenyl benzothiazoles, a prodrug approach using amino acid conjugation has been successfully employed.[2][4] Specifically, L-alanyl and L-lysyl amide derivatives have been synthesized.[4] These prodrugs are water-soluble hydrochloride salts that are chemically stable at physiological pH but are rapidly and quantitatively converted back to the active parent amine in vivo.[1][3] This strategy allows for parenteral administration, bypassing potential first-pass metabolism and improving drug bioavailability.[2]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% growth inhibition (GI50) values for several 2-(4-aminophenyl)benzothiazole parent compounds and their corresponding L-alanyl and L-lysyl amide prodrugs in human breast cancer cell lines.

CompoundParent Compound GI50 (µM)L-Alanyl Prodrug GI50 (µM)L-Lysyl Prodrug GI50 (µM)
Compound 1 (2-(4-amino-3-methylphenyl)benzothiazole) in MCF-7 cells~0.01>1>1
Compound 2 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) in MCF-7 cells~0.008~0.1~0.1
Compound 3 (2-(4-amino-3-chlorophenyl)benzothiazole) in MCF-7 cells~0.005>1>1
Compound 4 (2-(4-amino-3-bromophenyl)benzothiazole) in MCF-7 cells~0.006>1>1
Compound 1 in MDA 468 cells~0.001~0.1~0.1
Compound 2 in MDA 468 cells~0.001~0.01~0.01
Compound 3 in MDA 468 cells~0.001~0.01~0.01
Compound 4 in MDA 468 cells~0.001~0.01~0.01

Data compiled from in vitro studies.[2] The GI50 values for the prodrugs reflect their conversion to the active parent compound.

Experimental Protocols

Synthesis of L-Lysyl-amide Prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2b)

A general method for the synthesis of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles involves the coupling of an N-protected amino acid to the parent benzothiazole followed by deprotection.[4]

Materials:

  • 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2)

  • Nα,Nε-di-Boc-L-lysine

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Coupling Reaction: To a solution of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and Nα,Nε-di-Boc-L-lysine in anhydrous DCM, a coupling agent such as DCC and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the di-Boc protected prodrug.

  • Deprotection: The purified di-Boc protected prodrug is dissolved in a mixture of DCM and TFA and stirred at room temperature to remove the Boc protecting groups.

  • Isolation: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the L-lysyl-amide prodrug as a salt.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium and supplements

  • Test compounds (parent benzothiazoles and prodrugs)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Acetic acid (1%)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.

In Vivo Xenograft Efficacy Study

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[3]

Procedure:

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7, IGROV-1) are implanted subcutaneously or orthotopically into the mice.[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The prodrug (e.g., compound 2b) is administered, typically via intravenous or intraperitoneal injection, at a predetermined dose and schedule.[1][3] The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the results.

Mandatory Visualizations

experimental_workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Amino Acid Prodrugs characterization Structural Characterization (NMR, MS) synthesis->characterization solubility Solubility & Stability Assessment characterization->solubility cytotoxicity Cytotoxicity Assays (SRB) (Sensitive & Resistant Cell Lines) solubility->cytotoxicity conversion Prodrug to Drug Conversion Assay cytotoxicity->conversion cyp1a1_induction CYP1A1 Induction Assay (EROD) conversion->cyp1a1_induction pk_studies Pharmacokinetic Studies cyp1a1_induction->pk_studies efficacy Xenograft Efficacy Studies pk_studies->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for evaluating 2-aminophenyl benzothiazole prodrugs.

cyp1a1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Bioactivation & Apoptosis AhR AhR ARNT ARNT AhR->ARNT Dimerizes with HSP90 HSP90 AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT Benzothiazole 2-Aminophenyl Benzothiazole Complex AhR-HSP90 Complex Benzothiazole->Complex Binds Complex->AhR Releases HSP90 XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation Parent_Drug Parent Benzothiazole CYP1A1_Protein->Parent_Drug Reactive_Metabolite Reactive Electrophilic Metabolite Parent_Drug->Reactive_Metabolite Metabolized by CYP1A1 DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

References

Assessing the Therapeutic Potential of Thiazole-Fused Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile building block for the development of novel therapeutic agents.[1] Fused thiazole derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various thiazole-fused derivatives against established therapeutic alternatives, supported by experimental data.

Performance Comparison of Thiazole-Fused Derivatives

The therapeutic efficacy of thiazole-fused derivatives is benchmarked against standard-of-care agents in various disease models. The following tables summarize the quantitative performance data of selected derivatives in oncology, infectious diseases, and inflammation.

Anticancer Activity

Thiazole-fused derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in tumor progression.[1] The following tables compare the in vitro cytotoxic activity (IC50 in µM) of various thiazole derivatives with standard chemotherapeutic and targeted agents across a panel of human cancer cell lines.

Table 1: Comparison with Doxorubicin

Compound/DerivativeCell LineIC50 (µM) of Thiazole DerivativeIC50 (µM) of DoxorubicinReference
Pyrazolyl-thiazole 16aA549 (Lung)1.642.42[2]
Pyrazolyl-thiazole 16aMCF-7 (Breast)0.733.1[2]
Thiazole-2-acetamide 10aMCF-7 (Breast)4 ± 0.24 ± 0.2[3]
Thiazole-2-acetamide 10oMDA-MB-231 (Breast)3 ± 0.23 ± 0.2[3]

Table 2: Comparison with Other Standard Anticancer Drugs

Compound/DerivativeCell LineStandard DrugIC50 (µM) of Thiazole DerivativeIC50 (µM) of Standard DrugReference
Thiazole derivative 4cMCF-7 (Breast)Staurosporine2.57 ± 0.166.77 ± 0.41[4]
Thiazole derivative 4cHepG2 (Liver)Staurosporine7.26 ± 0.448.4 ± 0.51[4]
Thiazole derivative 4c-Sorafenib (VEGFR-2 inhibition)0.150.059[4]
Pyrazolyl-thiazole 16a-Dasatinib (MCF-7)0.737.99[2]
Pyrazolyl-thiazole 16a-Dasatinib (A549)1.6411.8[2]
Antimicrobial Activity

Thiazole-fused derivatives also exhibit promising activity against various pathogens, including fungi. The following table compares the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC in µg/mL) of novel thiazole derivatives with the standard antifungal agent Fluconazole against Candida albicans.

Table 3: Antifungal Activity Comparison

Compound/DerivativeOrganismMIC (µg/mL) of Thiazole DerivativeMIC (µg/mL) of FluconazoleReference
Thiazole Derivative T2Candida albicans0.008–1.95>64
Thiazole Derivative T3Candida albicans0.008–1.95>64
Thiazole Derivative T4Candida albicans0.008–1.95>64
Thiazole Derivative T7Candida albicans0.48–7.81>64
Anti-inflammatory Activity

Certain thiazole-fused derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following table compares the in vitro COX-2 inhibitory activity (IC50 in µM) of pyrazolyl-thiazole derivatives with the selective COX-2 inhibitor, Celecoxib.

Table 4: Anti-inflammatory Activity Comparison

Compound/DerivativeTargetIC50 (µM) of Thiazole DerivativeIC50 (µM) of CelecoxibSelectivity Index (COX-1/COX-2) of Thiazole DerivativeSelectivity Index (COX-1/COX-2) of CelecoxibReference
Pyrazolyl-thiazole 16aCOX-2--134.624.09[2]
Pyrazolyl-thiazole 18fCOX-2--42.1324.09[2]
2-aminothiazole derivativeCOX-20.09–0.710.833.03–168.68

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative or standard drug and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the thiazole derivative or standard antifungal in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (thiazole derivative or standard inhibitor) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human VEGFR-2 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based kit (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the thiazole derivative or a standard apoptosis-inducing agent for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate key signaling pathways targeted by thiazole-fused derivatives and to outline the experimental and developmental workflows.

drug_discovery_workflow cluster_preclinical Preclinical Screening cluster_clinical Clinical Development synthesis Synthesis & Characterization in_vitro In Vitro Screening (e.g., MTT, MIC) synthesis->in_vitro hit_to_lead Hit-to-Lead Optimization (SAR Studies) in_vitro->hit_to_lead in_vivo In Vivo Models (e.g., Xenografts) hit_to_lead->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 fda fda phase3->fda FDA Review & Approval

Caption: Preclinical to Clinical Workflow for Thiazole Derivatives.

pi3k_akt_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->mTORC1 apoptosis_bcl2_pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis sar_thiazole cluster_sar Structure-Activity Relationship (SAR) Core Thiazole Core R1 R1 Substituent (e.g., at C2) R2 R2 Substituent (e.g., at C4) R1_options Electron-donating group: Decreased activity Electron-withdrawing group: Increased activity R1->R1_options R2_options Bulky aromatic group: Increased activity Small alkyl group: Decreased activity R2->R2_options Activity Biological Activity (e.g., Anticancer) R1_options->Activity R2_options->Activity

References

Safety Operating Guide

Proper Disposal of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, a halogenated, thiazole-containing aromatic amine. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Due to its trifluoromethyl groups, this compound is classified as a halogenated organic compound.[1] Improper disposal of such compounds can lead to environmental persistence and potential toxicity.[2] Therefore, it must be treated as hazardous waste and disposed of through a licensed waste disposal facility. Under no circumstances should this chemical be discharged down the drain or mixed with general waste.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical's nature as a substituted aromatic amine and a thiazole derivative, it should be handled with caution. Aromatic amines can be toxic, and thiazole derivatives may present various health hazards.[5][6][7]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.

    • This compound is a halogenated organic waste . It is crucial to keep it segregated from non-halogenated organic waste streams to reduce disposal costs and ensure proper treatment.[1][2][8]

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.[10][11]

    • For solutions of this compound in organic solvents, collect the waste in a designated "Halogenated Organic Waste" container.

  • Labeling:

    • The waste container must be clearly and securely labeled as soon as the first drop of waste is added.[2] The label must include:

      • The words "Hazardous Waste"[8]

      • The full chemical name: "this compound"

      • An accurate list of all constituents and their approximate concentrations if it is a solution.

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[12]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

Table 2: Waste Stream Segregation Summary

Waste TypeContainer LabelCompatible WasteIncompatible Waste
Solid this compound and contaminated materials Hazardous Waste: Halogenated Organic SolidOther compatible halogenated organic solidsNon-halogenated waste, acids, bases, oxidizers
Solutions of this compound in organic solvents Hazardous Waste: Halogenated Organic LiquidOther halogenated organic solvents and solutesNon-halogenated solvents, aqueous solutions, acids, bases

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure the area is well-ventilated.[4]

  • Containment: For a solid spill, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[4][7] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

DisposalWorkflow start Start: Waste Generation (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Halogenated Organic) ppe->segregate container 3. Place in Compatible Waste Container segregate->container label 4. Label Container ('Hazardous Waste', Chemical Name, Date) container->label store 5. Store in Designated Satellite Accumulation Area label->store request 6. Request EHS Waste Pickup store->request end End: Proper Disposal by Licensed Facility request->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[5][6]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[5][7]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5][6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Some similar compounds specify storage under an inert atmosphere (e.g., Argon) and protection from light.[8]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[5]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the appropriate solvent.

    • Don all required PPE as specified in Table 1.

  • Weighing:

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound from the storage container to a weighing paper or boat using a clean spatula.

    • Minimize the creation of dust.

    • Record the exact weight.

  • Solution Preparation:

    • Place a stir bar in a beaker.

    • Carefully add the weighed compound to the beaker.

    • Under continuous stirring, slowly add the desired solvent to the beaker.

    • Ensure the compound is fully dissolved before removing the solution from the fume hood.

    • Seal and label the container with the compound name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the balance and spatula with a damp cloth (if appropriate for the chemical) inside the fume hood.

    • Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated hazardous waste container.[6]

    • Wash hands thoroughly after completing the procedure.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3][4] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2][3][5] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[1][4]

  • Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[6] The absorbent material should then be placed in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Solid Waste: Place contaminated items such as filter paper, weighing boats, and gloves in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated Glassware: Rinse glassware with an appropriate solvent in the fume hood and collect the rinse as hazardous waste.[6] Then, wash the glassware with soap and water.

  • All waste must be disposed of as chemical hazardous waste according to institutional and local regulations.[1][2]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound.

prep Preparation (Fume Hood, PPE) weigh Weighing prep->weigh Proceed dissolve Solution Preparation weigh->dissolve Transfer experiment Experimentation dissolve->experiment Use cleanup Decontamination & Cleanup experiment->cleanup Post-Experiment disposal Waste Disposal (Hazardous) cleanup->disposal Segregate

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.